Aim-100
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[(2S)-oxolan-2-yl]methyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-8-16(9-4-1)19-20-22(24-14-18-12-7-13-27-18)25-15-26-23(20)28-21(19)17-10-5-2-6-11-17/h1-6,8-11,15,18H,7,12-14H2,(H,24,25,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFHHOXCDUAYSR-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467671 | |
| Record name | AIM-100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873305-35-2 | |
| Record name | AIM-100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AIM-100: A Deep Dive into the Mechanism of Action of a Potent and Selective Ack1 Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of AIM-100, a potent and selective small molecule inhibitor of the non-receptor tyrosine kinase, Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Ack1 signaling pathway in oncology.
Introduction to Ack1: A Critical Node in Cancer Signaling
Activated Cdc42-associated kinase 1 (Ack1) is a non-receptor tyrosine kinase that has emerged as a significant player in the progression of various cancers, including prostate, breast, pancreatic, and lung cancer.[1][2][3] Ack1 integrates signals from multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR, transducing these extracellular cues to intracellular effectors that promote cell survival, proliferation, and resistance to therapy.[1][3][4] The gene encoding Ack1, TNK2, is frequently amplified in several tumor types, and its overexpression or aberrant activation is often correlated with poor prognosis and advanced disease.[2][5]
Ack1 exerts its oncogenic functions through the phosphorylation of key downstream targets at unique tyrosine residues.[4] Notable substrates include the androgen receptor (AR), crucial for prostate cancer progression, and the pro-survival kinase AKT.[1][2][4] By modulating the activity of these critical proteins, Ack1 contributes to hormone-refractory cancer growth and resistance to standard treatments.[1][3] This central role in driving cancer progression makes Ack1 an attractive target for therapeutic intervention.
This compound: A Selective Inhibitor of Ack1 Kinase Activity
This compound is a small molecule inhibitor identified through high-throughput screening as a potent and selective inhibitor of Ack1.[4] It belongs to the 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine class of compounds.[6]
Direct Inhibition of Ack1
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of Ack1. It is a highly specific inhibitor with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Ack1 | 21 - 24 | [4][7] |
Table 1: In vitro inhibitory activity of this compound against Ack1 kinase.
This compound exhibits high selectivity for Ack1 over a panel of other kinases, including members of the PI3K and AKT subfamilies, indicating a targeted inhibitory profile.[7]
Downstream Signaling Effects of this compound
By inhibiting Ack1, this compound effectively blocks the phosphorylation of its key downstream substrates, leading to a cascade of anti-cancer effects.
Inhibition of AKT Phosphorylation
A critical downstream effector of Ack1 is the serine/threonine kinase AKT. Ack1 phosphorylates AKT at a unique site, Tyrosine 176 (Tyr176), which is crucial for its full activation in a PI3K-independent manner.[1][2] this compound treatment effectively suppresses this Ack1-mediated phosphorylation of AKT at Tyr176.[1][2]
Suppression of Androgen Receptor (AR) Activity
In prostate cancer, Ack1 directly phosphorylates the Androgen Receptor (AR) at Tyrosine 267 (Tyr267).[6] This phosphorylation event is critical for ligand-independent AR activation and the transcription of AR target genes, driving the growth of castration-resistant prostate cancer (CRPC).[6] this compound has been shown to inhibit the phosphorylation of AR at Tyr267, thereby suppressing AR transcriptional activity even in an androgen-depleted environment.[6]
Cellular and In Vivo Consequences of Ack1 Inhibition by this compound
The disruption of Ack1-mediated signaling by this compound translates into significant anti-cancer effects at both the cellular and whole-organism levels.
Cell Cycle Arrest and Apoptosis
Treatment of various cancer cell lines with this compound leads to cell cycle arrest in the G1 phase.[2] This inhibition of cell cycle progression is a direct consequence of the suppression of pro-proliferative signaling pathways. Prolonged inhibition of Ack1 signaling by this compound ultimately induces apoptosis, or programmed cell death, in cancer cells.[2]
Inhibition of Cancer Cell Proliferation
This compound has demonstrated the ability to inhibit the proliferation of a range of cancer cell lines derived from pancreatic, breast, and lung tumors. The growth inhibitory effects are observed with GI50 values in the mid-micromolar range.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| CD-18 | Pancreatic | 7-8 | [7] |
| Panc-1 | Pancreatic | 7-8 | [7] |
| OV90 | Ovarian | 7-8 | [7] |
| MCF-7 | Breast | 7-8 | [7] |
| MDA-MB-468 | Breast | 7-8 | [7] |
Table 2: In vitro growth inhibitory activity of this compound in various cancer cell lines.
In Vivo Anti-Tumor Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of this compound. In a mouse xenograft model of castration-resistant prostate cancer, this compound treatment suppressed tumor growth.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against Ack1 kinase.
-
Reagents and Setup:
-
Recombinant human Ack1 enzyme.
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP at a concentration near the Km for Ack1.
-
A suitable substrate, such as a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1.
-
This compound serially diluted in DMSO.
-
96-well assay plates.
-
-
Procedure:
-
Add kinase buffer, recombinant Ack1 enzyme, and the serially diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Quantify the amount of substrate phosphorylation. This can be achieved through various methods, such as:
-
ELISA-based: Using a phosphotyrosine-specific antibody.
-
Radiometric: Using [γ-33P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (MTT) Assay
This protocol outlines a common method for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding:
-
Harvest cancer cells (e.g., LNCaP, LAPC4) during their logarithmic growth phase.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes a standard procedure for analyzing the cell cycle distribution of cells treated with this compound.
-
Cell Treatment and Harvesting:
-
Culture cancer cells in larger format plates or flasks and treat them with this compound at a desired concentration or with DMSO for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping.
-
Incubate the cells on ice or at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to prevent the staining of double-stranded RNA.
-
Incubate the cells in the staining solution in the dark for at least 30 minutes.
-
-
Flow Cytometry and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Acquire the fluorescence data for the DNA dye.
-
Analyze the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a potent and selective inhibitor of Ack1 tyrosine kinase. Its mechanism of action involves the direct inhibition of Ack1's catalytic activity, leading to the suppression of key downstream signaling pathways mediated by AKT and the androgen receptor. This targeted inhibition results in cell cycle arrest, induction of apoptosis, and a reduction in cancer cell proliferation. The preclinical in vitro and in vivo data strongly support the therapeutic potential of targeting Ack1 with this compound in various cancers, particularly those driven by aberrant Ack1 signaling. Further investigation and development of Ack1 inhibitors like this compound are warranted to translate these promising findings into clinical applications.
References
- 1. Effect of Ack1 tyrosine kinase inhibitor on ligand-independent androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ack1 tyrosine kinase activation correlates with pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Shepherding AKT and androgen receptor by Ack1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ack1 Tyrosine Kinase Activation Correlates with Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Selective Ack1 Inhibitor AIM-100: A Technical Guide to its Effects on Androgen Receptor Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of AIM-100, a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (Ack1). A growing body of evidence implicates aberrant Ack1 activity and subsequent androgen receptor (AR) phosphorylation in the progression of castration-resistant prostate cancer (CRPC). This document details the mechanism of action of this compound, focusing on its targeted inhibition of AR phosphorylation at tyrosine 267. We present a comprehensive summary of its biochemical and cellular effects, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to facilitate a deeper understanding of its therapeutic potential.
Introduction: The Role of Androgen Receptor Phosphorylation in Prostate Cancer
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer growth and survival.[1] While androgen deprivation therapies are the standard of care, the disease often progresses to a more aggressive, castration-resistant state (CRPC).[1] In CRPC, the AR can be reactivated through various mechanisms, including phosphorylation by upstream kinases, leading to ligand-independent activation and therapeutic resistance.[1][2]
One such kinase, Ack1 (also known as TNK2), has emerged as a key regulator of AR activity.[3][4] Activated Ack1 phosphorylates the AR at specific tyrosine residues, enhancing its transcriptional function and promoting the expression of genes involved in cell proliferation and survival.[1][4] This makes Ack1 a compelling therapeutic target for overcoming resistance to conventional anti-androgen therapies.
This compound: A Potent and Selective Ack1 Inhibitor
This compound, chemically identified as 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine, is a potent and selective inhibitor of Ack1 kinase.[3][5] It acts as an ATP-competitive inhibitor, effectively blocking the catalytic activity of Ack1.[6]
Biochemical and Cellular Activity of this compound
The inhibitory effects of this compound on Ack1 and its downstream consequences on AR signaling and prostate cancer cell proliferation have been quantitatively assessed in multiple studies. The following tables summarize the key quantitative data.
| Parameter | Value | Reference |
| IC50 for Ack1 Kinase | 21.58 - 24 nM | [7][8][9][10] |
| Cell Lines Tested | LNCaP, LAPC4 | [5][6] |
| Effect on Cell Growth (GI50) | 7 - 8 µM | [6] |
| Effect on Cell Cycle | G1 phase arrest | [7][10] |
| Phosphorylation Site | Effect of this compound | Upstream Kinase | Cellular Context | Reference |
| Tyrosine 267 (Tyr267) | Direct inhibition of phosphorylation. | Ack1 | Ligand-independent AR activation in CRPC. | [3][5][7] |
| Tyrosine 363 (Tyr363) | Reduced phosphorylation (secondary to Ack1 inhibition). | Ack1 | Contributes to Ack1-induced AR reporter activation. | [4] |
| Target Gene Promoter | Effect of this compound on AR Binding | Functional Consequence | Reference |
| PSA (KLK3) | Suppression of pTyr267-AR binding. | Inhibition of AR transcriptional activity. | [5][7] |
| NKX3.1 | Suppression of pTyr267-AR binding. | Inhibition of AR transcriptional activity. | [5][7] |
| TMPRSS2 | Suppression of pTyr267-AR binding. | Inhibition of AR transcriptional activity. | [5][7] |
| ATM | Suppression of pTyr267-AR binding. | Mitigation of radioresistance in CRPC. | [3][7] |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the inhibition of the Ack1 kinase, which disrupts a critical signaling cascade that leads to androgen-independent AR activation. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Ack1 Kinase Assay
This protocol describes a radiometric assay to determine the IC50 of this compound for Ack1 kinase.
Materials:
-
Active Ack1 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate: Poly (Glu, Tyr) 4:1
-
[γ-33P]ATP
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add Kinase Assay Buffer, diluted active Ack1 enzyme, and the substrate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This protocol details the measurement of cell viability in response to this compound treatment in prostate cancer cell lines.
Materials:
-
LNCaP or LAPC4 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed LNCaP or LAPC4 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).[11]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Androgen Receptor Luciferase Reporter Assay
This protocol describes how to measure the effect of this compound on AR transcriptional activity.
Materials:
-
Prostate cancer cells (e.g., LNCaP, LAPC4) or a suitable host cell line (e.g., HEK293)
-
AR expression vector (if using non-prostate cancer cells)
-
Luciferase reporter plasmid containing an androgen response element (ARE) driving luciferase expression (e.g., pGL3-PSA-luc)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (dissolved in DMSO)
-
Androgen (e.g., Dihydrotestosterone - DHT) or growth factor (e.g., EGF)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the AR expression vector (if necessary) and the ARE-luciferase reporter plasmid.
-
After transfection, seed the cells in a 96-well plate.
-
Treat the cells with this compound or DMSO (vehicle control) in the presence or absence of an AR agonist (e.g., DHT) or a ligand-independent activator (e.g., EGF).
-
Incubate for a specified period (e.g., 16-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Calculate the fold change in luciferase activity relative to the control.
Conclusion
This compound represents a promising therapeutic agent for the treatment of advanced prostate cancer, particularly in the context of castration resistance. Its selective inhibition of Ack1 kinase and the subsequent blockade of androgen receptor phosphorylation at tyrosine 267 provide a clear mechanism for overcoming ligand-independent AR activation. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and to develop novel strategies for targeting the Ack1-AR signaling axis in prostate cancer. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of this compound as a novel anti-cancer therapeutic.
References
- 1. Androgen Receptor Activation in Castration-Recurrent Prostate Cancer: The Role of Src-Family and Ack1 Tyrosine Kinases [ijbs.com]
- 2. Constitutive Activity of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ack1-mediated Androgen Receptor Phosphorylation Modulates Radiation Resistance in Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. biorbyt.com [biorbyt.com]
- 10. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
A Technical Guide to Aim-100: A Novel Furopyrimidine Modulator of the Dopamine Transporter
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes publicly available research data on the compound Aim-100, a furopyrimidine derivative, and its interaction with the dopamine transporter (DAT). The experimental protocols and data presented are based on established methodologies in the field.
Introduction
The dopamine transporter (DAT), encoded by the SLC6A3 gene, is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2][3] This action terminates dopaminergic signaling and maintains dopamine homeostasis.[4] Consequently, DAT is a primary target for various psychostimulants, including cocaine and amphetamines, and therapeutic agents used in the treatment of conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[1][5][6]
Recent research has focused on developing novel modulators of DAT that do not follow the classical mechanisms of competitive inhibition or substrate release.[6] this compound is a cell-permeable furopyrimidine that has emerged as a unique modulator of DAT function.[1] Unlike traditional inhibitors, this compound's primary mechanism involves the modulation of DAT oligomerization and trafficking, leading to a reduction in its surface expression and activity.[1][3][5][7] This guide provides a comprehensive overview of the quantitative data, molecular mechanisms, and experimental protocols used to characterize the role of this compound in DAT regulation.
Quantitative Data Summary
The interaction of this compound with the dopamine transporter has been characterized through various in vitro and ex vivo assays. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Dopamine Uptake
| Preparation | Parameter | Value |
| SK-N-MC Cells | IC₅₀ for [³H]DA Uptake | 50.2 ± 9.9 µM[8] |
| Mouse Striatal Slices | [³H]DA Uptake Inhibition | Significant[8] |
Table 2: Impact of this compound on DAT Trafficking
| Preparation | Parameter | Result |
| Mouse Striatum | DAT Surface Levels | 72.5 ± 6.4% of Control[8] |
| SK-N-MC Cells | DAT Internalization Rate | 192.9 ± 28.6% of Control[8] |
| SERT-SK-N-MC Cells | SERT Internalization Rate | No Significant Effect[8] |
Table 3: this compound Binding Characteristics
| Assay | Target | Parameter | Finding |
| Whole Cell Binding | DAT | Binding Inhibition | Competitively inhibits [³H]WIN 35,428 binding[8] |
| Whole Cell Binding | SERT | Binding Inhibition | Competitively inhibits [³H]imipramine binding[8] |
Note: The data indicates that while this compound can competitively bind to monoamine transporters at high concentrations, its primary mechanism for reducing dopamine uptake at physiological concentrations is through the enhancement of DAT endocytosis.
Signaling Pathways and Mechanism of Action
This compound exerts its regulatory effects on DAT through a novel mechanism involving the promotion of transporter oligomerization.[1][3][7] Research demonstrates that this compound binding enhances the propensity of DAT to form trimers and higher-order oligomers on the plasma membrane.[1][7] This structural rearrangement is a key trigger for the subsequent internalization of the transporter.
The induced endocytosis of DAT is dynamin-independent, distinguishing it from many classical endocytic pathways.[3][5] By increasing the rate of DAT internalization, this compound effectively reduces the number of functional transporters on the neuronal surface, leading to decreased dopamine reuptake capacity.[8] This moderation of dopaminergic transmission is achieved not by blocking the transporter's pore, but by physically removing the transporter from the plasma membrane.[7] This unique mechanism suggests that small-molecule binding can be a viable strategy for controlling dopamine transport by altering the oligomerization state of DAT.[1][7]
Caption: Mechanism of this compound action on the Dopamine Transporter (DAT).
Experimental Protocols
The characterization of this compound's effects on DAT relies on a suite of specialized neuropharmacological assays. Detailed below are the methodologies for key experiments.
Protocol: [³H]Dopamine Uptake Assay in Cell Culture
This assay measures the rate of dopamine transport into cells expressing DAT to determine the inhibitory potency (IC₅₀) of this compound.
-
Cell Culture: Plate SK-N-MC cells (or other suitable cells stably expressing human DAT) in 96-well plates at a density of 20,000-40,000 cells per well and allow them to adhere overnight.[9]
-
Pre-incubation: Wash the cells with Krebs-HEPES buffer. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control for 10-20 minutes at 37°C.
-
Uptake Initiation: Add a solution containing a fixed concentration of [³H]Dopamine (e.g., 10-20 nM) to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells three times with ice-cold buffer to remove extracellular radioligand.
-
Lysis and Scintillation Counting: Lyse the cells with a scintillation-compatible lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of transported [³H]Dopamine using a scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909). Subtract non-specific uptake from all measurements. Plot the percent inhibition of specific uptake against the log concentration of this compound and fit the data using a non-linear regression model to calculate the IC₅₀ value.[9]
Caption: Experimental workflow for a [³H]Dopamine uptake inhibition assay.
Protocol: Cell Surface Biotinylation for DAT Internalization
This protocol quantifies the amount of DAT on the cell surface versus the intracellular pool to measure changes in protein trafficking, such as this compound-induced endocytosis.
-
Cell Treatment: Culture cells (e.g., SK-N-MC) to confluence. Treat the cells with this compound (e.g., 10-50 µM) or vehicle for a specified time (e.g., 30-60 minutes) at 37°C to induce internalization.
-
Biotinylation: Place cells on ice to stop membrane trafficking. Wash with ice-cold PBS. Incubate the cells with a membrane-impermeable biotinylating agent (e.g., Sulfo-NHS-SS-Biotin) for 30 minutes on ice. This step labels all surface proteins.
-
Quenching: Quench the unreacted biotin by washing with a quenching buffer (e.g., PBS containing glycine).
-
Cell Lysis: Lyse the cells in a modified RIPA buffer containing protease inhibitors.
-
Streptavidin Pulldown: Incubate a portion of the total cell lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins. The supernatant will contain the intracellular (unlabeled) protein fraction.
-
Elution and Western Blotting: Elute the captured proteins from the beads. Run the total lysate, the surface fraction (eluates), and the intracellular fraction on an SDS-PAGE gel.
-
Immunodetection: Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for DAT, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: Visualize the protein bands using chemiluminescence and quantify the band densities. Express the surface DAT as a percentage of the total DAT and compare between control and this compound-treated samples.
Caption: Logical flow from this compound binding to its effect on neurotransmission.
References
- 1. Trimerization of dopamine transporter triggered by this compound binding: Molecular mechanism and effect of mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 4. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimerization of dopamine transporter triggered by this compound binding: Molecular mechanism and effect of mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ack1 is a dopamine transporter endocytic brake that rescues a trafficking-dysregulated ADHD coding variant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: AIM-100 Induced Dopamine Transporter Oligomerization
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Dopamine Transporter (DAT), a member of the solute carrier 6 (SLC6) family, is crucial for regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft.[1][2] Its function is tightly controlled by complex mechanisms, including its quaternary structure.[3][4] Emerging evidence has identified the furopyrimidine AIM-100 as a novel small molecule that specifically induces the oligomerization of DAT, leading to its subsequent internalization and altered dopamine homeostasis.[5][6] This document provides an in-depth technical overview of the mechanism of action of this compound, a summary of key quantitative findings, detailed experimental protocols for studying this phenomenon, and visual diagrams of the associated molecular pathways and workflows.
Core Mechanism of Action
This compound exerts its effects by directly influencing the quaternary structure of the Dopamine Transporter. Unlike traditional inhibitors that target the substrate binding site, this compound acts through a distinct allosteric mechanism.[5]
-
Binding and Conformation: this compound is proposed to bind to a hydrophobic pocket located at the interface between DAT protomers.[3][5] This binding event preferentially stabilizes the transporter in an inward-facing conformation.[3][7]
-
Oligomerization: The binding of this compound significantly enhances the propensity of DAT to form higher-order oligomers, with a particular stabilization of trimers.[5][7] This effect is highly specific to DAT and is not observed in the closely related serotonin (SERT) or norepinephrine (NET) transporters.[8]
-
Endocytosis and Sequestration: The formation of these higher-order oligomers and membrane clusters triggers the internalization of DAT from the plasma membrane.[8] This process occurs via a clathrin-independent and dynamin-independent endocytosis pathway.[3] By promoting endocytosis, this compound effectively reduces the number of functional transporters on the cell surface, thereby moderating dopamine reuptake capacity.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound on DAT.
Table 2.1: Effective Concentrations and Binding Parameters
| Parameter | Value | Cell Type / Condition | Source |
|---|---|---|---|
| Effective Concentration | 20 µM | PAE cells, for oligomerization and endocytosis assays | [5][8] |
| Bmax Change | ↓ 26% (average decrease) | Binding assays at 20°C | [8] |
| Kd Change | No significant change | Binding assays at 20°C |[8] |
Table 2.2: Effects of Site-Directed Mutagenesis
| Mutant | Key Residues / Domain | Effect on this compound Action | Source |
|---|---|---|---|
| Trimer-W238 Model | D231-W238 in extracellular loop EL2 | Plays an important role in this compound induced oligomerization | [5][6] |
| Trimer-C306 Model | C306, Loop EL3, W497 on IL5 loop | Plays an important role in this compound induced oligomerization | [5][6] |
| TM4-9 Mutant | Hydrophobic residues in TM4 & TM9 | Inhibits the effects of this compound on DAT oligomerization |[9][10] |
Key Experimental Protocols
Reproducing and validating the effects of this compound requires specific biochemical and cell biology techniques. Detailed below are the core methodologies.
Protocol: Detection of DAT Oligomerization by Western Blot
This protocol is used to visualize the shift from DAT monomers to higher-order, SDS-resistant oligomers following this compound treatment.
-
Cell Culture and Treatment:
-
Culture cells stably expressing tagged DAT (e.g., YFP-HA-DAT) in a suitable medium. Porcine Aortic Endothelial (PAE) cells are a common model.[5]
-
Treat cells with either DMSO (vehicle control) or 20 µM this compound in culture medium.[5]
-
Incubate for 2 hours at 37°C to allow for oligomerization and endocytosis.[5]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Mix lysate with Laemmli sample buffer without a reducing agent (to preserve potential disulfide-linked oligomers) and do not boil.
-
Load equal amounts of protein per lane onto a 4-12% gradient SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate with a primary antibody against the DAT tag (e.g., anti-GFP or anti-HA) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize bands using an enhanced chemiluminescence (ECL) substrate. Monomers, trimers, and higher-order oligomers will appear as distinct bands.[5]
-
Protocol: Cell Surface Biotinylation for Surface vs. Internalized DAT
This method quantifies the amount of DAT on the plasma membrane versus the internalized fraction.
-
Cell Treatment:
-
Treat DAT-expressing cells with 20 µM this compound or vehicle for 2 hours at 37°C.[8]
-
-
Biotinylation of Surface Proteins:
-
Place cells on ice to stop membrane trafficking.
-
Wash twice with ice-cold PBS (pH 8.0).
-
Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.[11]
-
Quench the reaction by washing three times with ice-cold PBS containing 100 mM glycine.
-
-
Lysis and Streptavidin Pulldown:
-
Lyse cells as described in Protocol 3.1.
-
Incubate a portion of the total cell lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.
-
-
Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer containing a reducing agent (to cleave the SS-biotin linker).
-
Analyze the total lysate (input) and the biotinylated fraction (surface) by Western blot for DAT.
-
Quantify the ratio of oligomers to monomers (O/M ratio) in both the total and surface fractions to determine if oligomers are enriched in the endocytosed pool.[8]
-
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 4. SLC6 transporter oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimerization of dopamine transporter triggered by this compound binding: Molecular mechanism and effect of mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimerization of dopamine transporter triggered by this compound binding: Molecular mechanism and effect of mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. It takes two—or more—to tango: Revisiting the role of dopamine transporter oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule induced oligomerization, clustering and clathrin-independent endocytosis of the dopamine transporter | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Interrelation of dopamine transporter oligomerization and surface presence as studied with mutant transporter proteins and amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Investigating AIM-100 in Prostate Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of AIM-100, a small molecule inhibitor of the Ack1 tyrosine kinase, in the context of prostate cancer. This document details the mechanism of action of this compound, its effects on various prostate cancer cell lines, and comprehensive experimental protocols for key assays used in its evaluation.
Introduction to this compound and its Target, Ack1
Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy is a standard treatment, many patients develop castration-resistant prostate cancer (CRPC), which is often associated with a poor prognosis.[1] The androgen receptor (AR) remains a critical driver of tumor progression even in CRPC.[2][3]
A key signaling pathway implicated in CRPC is mediated by the non-receptor tyrosine kinase Ack1 (also known as TNK2).[4] Ack1 can phosphorylate the androgen receptor at tyrosine 267 (pTyr267-AR), leading to its ligand-independent activation and promoting tumor growth.[1][2][5] Elevated levels of activated Ack1 have been observed in human CRPC tumors, correlating with disease progression.[1][3]
This compound is a potent and selective small molecule inhibitor of Ack1, identified as a 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine derivative.[1][2] It has been developed to target the kinase activity of Ack1 and thereby inhibit the downstream signaling that contributes to prostate cancer progression.[1][2]
Mechanism of Action of this compound
This compound functions by specifically inhibiting the kinase activity of Ack1.[1][6] This inhibition prevents the autophosphorylation of Ack1 at tyrosine 284, a key step in its activation.[1][2] By blocking Ack1 activity, this compound effectively suppresses the subsequent phosphorylation of the androgen receptor at Tyr267.[1][2][7]
The inhibition of AR phosphorylation has several downstream consequences:
-
Reduced AR Transcriptional Activity: this compound treatment diminishes the ability of the androgen receptor to bind to the regulatory regions (androgen response elements) of its target genes, such as PSA, NKX3.1, and TMPRSS2.[2]
-
Modulation of DNA Damage Response: The Ack1/AR signaling axis has been shown to up-regulate the expression of ATM (ataxia telangiectasia mutated), a key protein in the DNA damage response pathway, contributing to radioresistance in CRPC. This compound can suppress this Ack1-mediated ATM expression.[1]
-
Cell Cycle Arrest: By attenuating the transcriptional activity of the pTyr267-AR, this compound can induce cell cycle arrest, primarily in the G0/G1 phase.[2][8]
The following diagram illustrates the signaling pathway of Ack1 and the inhibitory effect of this compound.
References
- 1. Ack1-mediated Androgen Receptor Phosphorylation Modulates Radiation Resistance in Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1-CSK and ACK1-AR SIGNALING | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. pcf.org [pcf.org]
- 5. pnas.org [pnas.org]
- 6. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
AIM-100 in Neurobiology Research: A Technical Guide to a Novel Modulator of Dopaminergic Signaling
For Immediate Release
This technical guide provides an in-depth overview of AIM-100, a selective inhibitor of the non-receptor tyrosine kinase Activated Cdc42-associated kinase 1 (ACK1), and its applications in neurobiology research. This document is intended for researchers, scientists, and drug development professionals investigating novel mechanisms and therapeutic strategies for neurological disorders, particularly those involving dopaminergic dysregulation such as Parkinson's disease and ADHD.
Executive Summary
This compound has emerged as a critical research tool for dissecting the molecular machinery governing dopamine transporter (DAT) trafficking and its implications for neuronal health. By selectively inhibiting ACK1 (also known as TNK2), this compound modulates the endocytosis of DAT, a key protein responsible for the reuptake of dopamine from the synaptic cleft. This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, provides detailed experimental protocols for its use in both in vitro and in vivo models, and visualizes the associated signaling pathways and experimental workflows. The primary focus of current research lies in this compound's ability to induce DAT internalization, thereby offering a potential neuroprotective strategy by reducing the uptake of dopaminergic toxins.
Core Mechanism of Action
Under normal physiological conditions, ACK1 acts as an "endocytic brake," stabilizing DAT at the plasma membrane and promoting a state of slow, clathrin- and dynamin-independent endocytosis. The activation of Protein Kinase C (PKC) leads to the inactivation of ACK1, which in turn "releases the brake" and facilitates the rapid, clathrin- and dynamin-dependent internalization of DAT.
This compound functions by directly inhibiting the kinase activity of ACK1. This inhibition mimics the effect of PKC activation, leading to a significant increase in the rate of DAT internalization. This targeted action makes this compound a highly specific tool for studying the consequences of enhanced DAT endocytosis. In the nematode model organism, Caenorhabditis elegans, this compound targets the ACK1 ortholog, SID-3, which plays a conserved role in regulating DAT-1 (the worm ortholog of DAT) and protecting dopaminergic neurons from neurotoxins.[1][2][3][4]
Figure 1: Signaling pathway of ACK1-mediated DAT endocytosis and the action of this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound activity from preclinical neurobiology studies.
| Parameter | Value | Cell Line / Model | Reference |
| IC₅₀ for ACK1 Kinase Activity | 24 nM | In vitro kinase assay | [4] |
| IC₅₀ for pY284-Ack1 Inhibition | 220.5 ± 42.5 nM | DAT-SK-N-MC cells | [5] |
| Effect on DAT Internalization | Significant increase at 2 µM | DAT-SK-N-MC cells | [5] |
| Effect on SERT Internalization | No significant effect | SERT-SK-N-MC cells | [5] |
Table 1: In Vitro Efficacy of this compound
| Treatment | Concentration | Outcome | Model System | Reference |
| This compound | 100 µM | Neuroprotection against 6-OHDA | C. elegans | [4] |
| 6-hydroxydopamine (6-OHDA) | 10 mM | Induces dopaminergic neurodegeneration | C. elegans | [4] |
Table 2: Neuroprotective Effects of this compound in a C. elegans Model
Detailed Experimental Protocols
Protocol 1: 6-OHDA-Induced Neurodegeneration Assay in C. elegans
This protocol is adapted from methodologies used to assess neuroprotection by this compound in a C. elegans model of Parkinson's disease.[1][2][3][6][7]
Objective: To quantify the extent of dopaminergic neurodegeneration induced by the neurotoxin 6-hydroxydopamine (6-OHDA) and to assess the neuroprotective effect of this compound.
Materials:
-
C. elegans strain expressing a fluorescent marker in dopaminergic neurons (e.g., BZ555 strain with dat-1p::GFP).
-
Nematode Growth Medium (NGM) plates seeded with OP50 E. coli.
-
M9 buffer.
-
6-hydroxydopamine (6-OHDA), Ascorbic acid.
-
This compound.
-
96-well microtiter plates.
-
Fluorescence microscope.
Procedure:
-
Synchronization of Worms: Grow worms on NGM plates. Perform synchronization by bleaching gravid hermaphrodites to isolate eggs. Allow eggs to hatch in M9 buffer overnight to obtain a synchronized population of L1 larvae.
-
Drug Treatment:
-
Prepare a 50 mM stock solution of 6-OHDA in M9 buffer containing 2 mM ascorbic acid (to prevent oxidation). Prepare fresh on the day of the experiment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
In a 96-well plate, add synchronized L1 worms. For the treatment group, add this compound to the desired final concentration (e.g., 100 µM). For the control group, add the equivalent volume of solvent.
-
Incubate the worms with this compound or solvent for a specified period (e.g., 1 hour daily for several days as they develop).
-
-
6-OHDA Exposure:
-
After the pre-treatment period, wash the worms with M9 buffer.
-
Expose the worms to 10 mM 6-OHDA in M9 buffer for 1 hour with gentle rocking.
-
After exposure, wash the worms three times with M9 buffer to remove the toxin.
-
-
Scoring Neurodegeneration:
-
Plate the washed worms onto fresh NGM plates seeded with OP50 and allow them to recover (e.g., for 24-48 hours).
-
Mount adult worms on an agar pad on a microscope slide.
-
Visualize the GFP-labeled dopaminergic neurons (typically 6 anterior neurons: 4 CEPs, 2 ADEs) using a fluorescence microscope.
-
Score a neuron as "degenerated" if it is absent, shows clear dendritic blebbing, or has a shrunken and punctate cell body.
-
Calculate the average number of intact neurons per worm for each condition. A higher number of intact neurons in the this compound treated group compared to the solvent control indicates neuroprotection.
-
Figure 2: Experimental workflow for the C. elegans 6-OHDA neurodegeneration assay.
Protocol 2: DAT Internalization Assay via Cell-Surface Biotinylation
This protocol is a standard method to quantify the rate of transporter internalization from the plasma membrane.[5][8][9]
Objective: To measure the rate of this compound-induced internalization of the dopamine transporter (DAT) in cultured cells.
Materials:
-
HEK293 or other suitable cells stably expressing an epitope-tagged DAT (e.g., HA-DAT or FLAG-DAT).
-
Cell culture medium, PBS, PBS2+ (PBS with 1.5 mM MgCl₂, 0.2 mM CaCl₂).
-
Sulfo-NHS-SS-Biotin (membrane-impermeant).
-
Quenching solution (e.g., PBS2+ with 100 mM glycine).
-
Stripping buffer (e.g., NT buffer with 50 mM TCEP or glutathione).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Streptavidin-agarose beads.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against the DAT epitope tag.
Procedure:
-
Cell Culture: Plate DAT-expressing cells in 6-well plates and grow to ~90% confluency.
-
Biotinylation of Surface Proteins:
-
Place plates on ice and wash cells twice with ice-cold PBS2+.
-
Incubate cells with freshly prepared Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/mL in PBS2+) for 30 minutes on ice with gentle agitation. This labels all surface proteins.
-
Wash cells with quenching solution to stop the biotinylation reaction.
-
-
Internalization Period:
-
For the "Total Surface" control (t=0), lyse the cells immediately after quenching.
-
For experimental conditions, add pre-warmed culture medium with this compound (e.g., 2 µM) or vehicle control.
-
Transfer plates to a 37°C incubator for a defined time period (e.g., 0, 5, 10, 20 minutes) to allow for endocytosis.
-
-
Stripping of Surface Biotin:
-
To stop internalization, immediately place the plates back on ice and wash with ice-cold stripping buffer.
-
Incubate the cells with stripping buffer twice for 15 minutes each on ice. This cleaves the disulfide bond of the biotin reagent, removing biotin from proteins that remained on the cell surface. Biotinylated proteins that were internalized are protected from the stripping agent.
-
-
Cell Lysis and Streptavidin Pulldown:
-
Wash cells with PBS2+ and lyse with lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate a portion of the lysate ("Total" fraction) with SDS-PAGE sample buffer.
-
Incubate the remaining lysate with streptavidin-agarose beads to pull down the biotinylated (internalized) proteins.
-
-
Western Blot Analysis:
-
Wash the beads and elute the bound proteins.
-
Run the "Total" and "Internalized" fractions on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an antibody against the DAT tag.
-
Quantify the band intensities. The internalization rate is expressed as the ratio of the internalized DAT signal to the total DAT signal at each time point.
-
Conclusion and Future Directions
This compound is a potent and selective tool for investigating the role of ACK1 in neurobiology, particularly in the regulation of dopamine transporter trafficking. The presented data and protocols highlight its utility in models of dopaminergic neurodegeneration. Future research may explore the therapeutic potential of ACK1 inhibition in a broader range of neurological and psychiatric disorders where DAT dysregulation is implicated. Furthermore, the specificity of this compound for DAT over other monoamine transporters, such as SERT, underscores the distinct regulatory mechanisms governing these critical synaptic proteins.[5] As our understanding of the complex signaling networks in the brain deepens, targeted pharmacological tools like this compound will be indispensable for the development of next-generation therapeutics.
References
- 1. 6-hydroxydopamine (6-OHDA) Oxidative Stress Assay for Observing Dopaminergic Neuron Loss in Caenorhabditis elegans [bio-protocol.org]
- 2. 6-hydroxydopamine (6-OHDA) Oxidative Stress Assay for Observing Dopaminergic Neuron Loss in Caenorhabditis elegans [en.bio-protocol.org]
- 3. 6-hydroxydopamine (6-OHDA) Oxidative Stress Assay for Observing Dopaminergic Neuron Loss in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Ack1 is a dopamine transporter endocytic brake that rescues a trafficking-dysregulated ADHD coding variant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-hydroxydopamine (6-OHDA) Oxidative Stress Assay for Observing Dopaminergic Neuron Loss in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Measuring Plasma Membrane Protein Endocytic Rates by Reversible Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
Ampligen (Rintatolimod): A Technical Whitepaper on its Potential as an Oncology Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ampligen® (rintatolimod) is an investigational, first-in-class, selective Toll-like receptor 3 (TLR3) agonist being developed by AIM ImmunoTech.[1][2][3] As a synthetic double-stranded RNA (dsRNA), rintatolimod is designed to modulate the immune system, demonstrating broad-spectrum activity in clinical trials for various cancers, viral diseases, and immune disorders.[1][2][3] In oncology, rintatolimod's primary mechanism involves the activation of the innate immune system to create a more favorable tumor microenvironment for anti-cancer activity. This document provides a comprehensive technical overview of rintatolimod, including its mechanism of action, quantitative data from key clinical trials, and detailed experimental protocols.
Mechanism of Action: TLR3 Agonism in the Tumor Microenvironment
Rintatolimod functions as a selective agonist of Toll-like receptor 3 (TLR3), a pattern recognition receptor that recognizes dsRNA, often associated with viral infections.[4][5] Unlike other TLR agonists, rintatolimod's action is primarily mediated through the TRIF adaptor pathway, avoiding the systemic inflammatory MyD88 pathway.[6][7] This selectivity is crucial as it circumvents the activation of NF-κB via helicases, a pathway that can promote tumor cell proliferation and attract regulatory T cells (Tregs) to the tumor microenvironment (TME).[6][7]
Upon binding to TLR3, rintatolimod initiates a signaling cascade that leads to:
-
Enhanced Dendritic Cell (DC) Maturation and T-Cell Priming: Rintatolimod promotes the maturation of dendritic cells, which are critical for presenting tumor antigens to T cells.[6] This leads to an enhanced cytotoxic T-lymphocyte (CTL) response against cancer cells.
-
Increased Natural Killer (NK) Cell Activity: The drug has been shown to elevate the function of NK cells, which are part of the innate immune system and can directly kill tumor cells.[6]
-
Favorable Chemokine Production: Rintatolimod induces the production of chemokines like CXCL10, which attracts cytotoxic T cells, while reducing the levels of CCL22, a chemokine that attracts immunosuppressive Tregs.[6]
-
"Cold" to "Hot" Tumor Conversion: By reprogramming the TME, rintatolimod can transform immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more responsive to immunotherapies like checkpoint inhibitors.[8][9]
Signaling Pathway of Rintatolimod (Ampligen)
Caption: Rintatolimod's activation of the TLR3 signaling pathway.
Quantitative Data from Clinical Trials
Rintatolimod has been evaluated in multiple clinical trials across various solid tumor types. The following tables summarize key quantitative data from these studies.
Table 1: Pancreatic Cancer
| Trial Name / Phase | Treatment Regimen | Key Outcomes | Reference |
| DURIPANC (Phase 2) | Rintatolimod + Durvalumab (anti-PD-L1) in patients with stable metastatic pancreatic cancer post-FOLFIRINOX | Progression-Free Survival (PFS) > 6 months: 21% of patients. Overall Survival (OS) > 6 months: 64% of eligible patients. No significant toxicity reported. | [10][11][12] |
| Named Patient Program | Rintatolimod as maintenance therapy after FOLFIRINOX | Median OS with rintatolimod was approximately 100% higher than in a control group. | [13] |
Table 2: Ovarian Cancer
| Trial Name / Phase | Treatment Regimen | Key Outcomes | Reference |
| Phase 2 | Rintatolimod in combination with locoregional chemoimmunotherapy in cisplatin-resistant advanced recurrent ovarian cancer | Data accepted for presentation at the 40th Annual SITC Meeting. Focus on T lymphotactic response correlating with clinical outcomes. | [2] |
| Phase 2 | Rintatolimod in combination with checkpoint blockade therapy in advanced recurrent ovarian cancer | Clinical Benefit Rate (CR+PR+SD): 61.6% (2 Complete Responses, 3 Partial Responses, 3 Stable Disease out of 13 evaluable patients). | [9] |
Table 3: Colorectal Cancer
| Trial Name / Phase | Treatment Regimen | Key Outcomes | Reference |
| Phase 2a (NCT04119830) | Rintatolimod + Pembrolizumab in refractory metastatic or unresectable colorectal cancer | Primary Objective: Determine the objective response rate. Secondary Objectives: Evaluate safety, PFS, and OS. | [14] |
| Phase 1/2 | Rintatolimod + rIFNα-2b + Celecoxib | Showed an increased ratio of CXCL10 (CTL-attractant) to CCL22 (Treg-attractant). | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in rintatolimod research.
In Vitro Treatment of Pancreatic Cancer Cell Lines
-
Objective: To investigate the direct effects of rintatolimod on human pancreatic ductal adenocarcinoma (hPDAC) cell lines.
-
Cell Lines: CFPAC-1, MIAPaCa-2, and PANC-1.
-
Culture Conditions: Cells were cultured in RPMI-1640 media supplemented with 25% FBS and 10% DMSO.
-
Treatment: Cells were treated overnight with rintatolimod at concentrations of 0.5, 1.25, and 2.5 mg/mL, with PBS serving as a control.[13] For proliferation and migration assays, concentrations ranged from 0.05 to 0.4 mg/mL.[15]
-
Assays:
-
Proliferation Assay: Cell growth was measured after 24-hour and 3-day incubations with rintatolimod.[15]
-
Migration Assay: Cell migration was assessed after a 24-hour treatment period.[15]
-
Gene Expression Analysis: Multiplexed gene expression analysis was used to evaluate the expression of TLR3 and related signaling pathway genes.[15]
-
In Vitro Dendritic Cell Maturation and T-Cell Activation
-
Objective: To assess the ability of rintatolimod to induce dendritic cell maturation and subsequent T-cell responses.
-
Cell Source: Human monocyte-derived DCs and peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
DC Maturation: Immature monocyte-derived DCs were incubated with 100 µg/mL of rintatolimod (poly(I:C12U)) for 48 hours.[6]
-
T-Cell Sensitization:
-
CD4+ and CD8+ T cells were sensitized in vitro in response to a specific antigen (e.g., CA125).
-
Rintatolimod (25 µg/mL) was used in each maturation round to potentiate the T-cell response.
-
Flow cytometry was used to evaluate the T-cell response.[6]
-
-
Cytotoxicity Assay:
-
CTLs were generated from PBMCs by culturing T cells with peptide-pulsed DCs in the presence of rintatolimod.
-
A standard Cr51-release assay was used to measure the cytotoxicity of the generated CTLs against target tumor cells.[6]
-
Experimental Workflow: In Vitro T-Cell Activation
References
- 1. AIM ImmunoTech Announces the Presentation of Ampligen Oncology Data at the Recent Annual Meeting of the American Association of Immunologists | AIM Immunotech [aimimmuno.com]
- 2. AIM ImmunoTech Inc. Announces Acceptance of Phase 2 Clinical Study Data on Ampligen® at 40th Annual SITC Meeting [quiverquant.com]
- 3. AIM ImmunoTech’s Oncology Drug Ampligen to Be Featured in [globenewswire.com]
- 4. What is Rintatolimod used for? [synapse.patsnap.com]
- 5. Rintatolimod - Wikipedia [en.wikipedia.org]
- 6. d2ghdaxqb194v2.cloudfront.net [d2ghdaxqb194v2.cloudfront.net]
- 7. Ampligen® | AIM Immunotech [aimimmuno.com]
- 8. Hemispherx Biopharma Issues Clinical Update for Ampligen Immuno-oncology Program | AIM Immunotech [aimimmuno.com]
- 9. AIM ImmunoTech Provides Summary of Ampligen® Data [globenewswire.com]
- 10. AIM ImmunoTech reports Ampligen trial data for pancreatic cancer [clinicaltrialsarena.com]
- 11. Ampligen Shows 21% Success Rate in Advanced Pancreatic Cancer Trial | AIM Stock News [stocktitan.net]
- 12. AIM ImmunoTech Builds Positive Momentum and Reiterates Focus on Driving Ampligen® Clinical Development Toward Pancreatic Cancer Approval | AIM Immunotech [aimimmuno.com]
- 13. Rintatolimod Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Rintatolimod: a potential treatment in patients with pancreatic cancer expressing Toll-like receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core Function of AIM-100: An In-depth Technical Guide for Researchers
For Immediate Release
A Comprehensive Overview of the Early-Stage Research on the Function of AIM-100, a Potent and Selective ACK1 Inhibitor
This technical guide provides a detailed examination of the early-stage research surrounding the function of this compound, a selective inhibitor of the Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ACK1. Herein, we consolidate the current understanding of this compound's mechanism of action, its impact on key signaling pathways, and detailed methodologies for relevant in vitro and in vivo studies.
Core Mechanism of Action: Selective Inhibition of ACK1 Kinase Activity
This compound has been identified as a potent and selective small molecule inhibitor of ACK1, a non-receptor tyrosine kinase implicated in various cellular processes, including cell proliferation, survival, and migration. Aberrant activation of ACK1 has been linked to the progression of several cancers, making it a compelling target for therapeutic intervention.
Biochemical kinase assays have demonstrated that this compound specifically inhibits ACK1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, approximately 21-24 nM.[1][2][3][4] Notably, this compound exhibits high selectivity for ACK1, showing minimal to no inhibitory activity against a panel of other kinases, including members of the PI3K and AKT subfamilies.[2][3] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Impact on Key Signaling Pathways
The primary mechanism through which this compound exerts its anti-proliferative and pro-apoptotic effects is by attenuating the downstream signaling cascades regulated by ACK1. Two of the most well-documented pathways affected by this compound are the AKT and Androgen Receptor (AR) signaling pathways. Furthermore, emerging evidence suggests a role for ACK1 and, by extension, this compound in modulating Toll-like Receptor (TLR) signaling.
ACK1/AKT Signaling Pathway
Activated ACK1 can phosphorylate the serine/threonine kinase AKT at a specific tyrosine residue (Tyr176), leading to its activation.[5] This activation is independent of the canonical PI3K-mediated pathway. Activated AKT is a central node in cell survival pathways, promoting cell proliferation and inhibiting apoptosis. Treatment with this compound has been shown to inhibit this ACK1-mediated tyrosine phosphorylation of AKT, subsequently leading to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis in cancer cells.[3][5]
References
- 1. apexbt.com [apexbt.com]
- 2. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]
- 5. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Aim-100 (Palbociclib) and Its Impact on Cell Cycle Progression
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The molecule "Aim-100" is a placeholder for the well-researched and clinically approved CDK4/6 inhibitor, Palbociclib. All data and mechanisms described herein refer to Palbociclib.
Executive Summary
This compound (Palbociclib) is a highly selective, reversible, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary mechanism of action involves the inhibition of the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1 to S phase transition in the cell cycle.[3][4] By targeting CDK4/6, this compound prevents the phosphorylation of the Rb protein, thereby maintaining its repressive grip on the E2F family of transcription factors.[3][5] This action effectively blocks cells from entering the DNA synthesis (S) phase, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.[1][2][6] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, its quantitative effects on cell cycle distribution, detailed experimental protocols for its study, and visual representations of its signaling pathway and experimental workflows.
Data Presentation: Quantitative Impact of this compound on Cell Cycle Progression
This compound treatment leads to a significant redistribution of cells within the cell cycle, characterized by an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. The following tables summarize the quantitative effects of this compound on the cell cycle distribution in various cancer cell lines as determined by flow cytometry.
Table 1: Effect of this compound (Palbociclib) on Cell Cycle Distribution in Gastric Cancer Cells
| Cell Line | This compound (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| AGS | 0 (Control) | 55.1 ± 2.3 | 35.2 ± 1.8 | 9.7 ± 0.9 |
| 0.5 | 68.3 ± 2.9 | 22.1 ± 1.5 | 9.6 ± 0.8 | |
| 1.0 | 75.4 ± 3.1 | 15.6 ± 1.3 | 9.0 ± 0.7 | |
| 2.0 | 82.1 ± 3.5 | 9.8 ± 1.1 | 8.1 ± 0.6 | |
| HGC-27 | 0 (Control) | 58.2 ± 2.5 | 32.1 ± 1.7 | 9.7 ± 0.9 |
| 0.5 | 70.1 ± 3.0 | 20.9 ± 1.4 | 9.0 ± 0.7 | |
| 1.0 | 78.9 ± 3.3 | 12.5 ± 1.2 | 8.6 ± 0.6 | |
| 2.0 | 85.3 ± 3.8 | 7.6 ± 0.9 | 7.1 ± 0.5 |
Data adapted from a study on gastric cancer cells, showing a dose-dependent increase in the G1 population and a decrease in the S phase population.[1]
Table 2: Effect of this compound (Palbociclib) on Cell Cycle Distribution in Lung Cancer Cells (24-hour treatment)
| Cell Line | This compound (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| H1299 | 0 (Control) | 48.7 | 31.5 | 19.8 |
| 10 | 62.3 | 23.1 | 14.6 | |
| 15 | 71.5 | 18.2 | 10.3 | |
| 20 | 78.9 | 12.4 | 8.7 | |
| A549 | 0 (Control) | 50.2 | 29.8 | 20.0 |
| 10 | 65.4 | 20.1 | 14.5 | |
| 15 | 74.8 | 15.3 | 9.9 | |
| 20 | 81.2 | 10.7 | 8.1 |
Data derived from a study on lung cancer cells, illustrating a significant G1 arrest following this compound treatment.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on cell cycle progression. Below are the protocols for key experiments.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, AGS, H1299) in 6-well plates at a density of 2 x 10^5 cells per well in their respective complete growth media.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
Drug Preparation: Prepare a stock solution of this compound (Palbociclib) in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 10, 15, 20 µM).
-
Treatment: Replace the medium in each well with the medium containing the appropriate concentration of this compound. Include a vehicle control group treated with the same concentration of DMSO.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Flow Cytometry for Cell Cycle Analysis
-
Cell Harvesting: Following treatment with this compound, aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, and then collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 75% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.[8]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blotting for Cell Cycle-Related Proteins
-
Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key cell cycle proteins (e.g., p-Rb (Ser780), total Rb, CDK4, CDK6, Cyclin D1, p21, p27) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathway of this compound (Palbociclib)
Caption: Mechanism of this compound induced G1 cell cycle arrest.
Experimental Workflow for Assessing this compound's Effect on Cell Cycle
Caption: Workflow for cell cycle analysis after this compound treatment.
References
- 1. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progression after First-Line Cyclin-Dependent Kinase 4/6 Inhibitor Treatment: Analysis of Molecular Mechanisms and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. en.ice-biosci.com [en.ice-biosci.com]
A Technical Guide to the Downstream Effectors of a Hypothetical Molecule, "Aim-100"
Disclaimer: Publicly available scientific literature and databases do not contain information on a molecule designated "Aim-100." The following guide is a hypothetical example constructed to meet the structural and content requirements of the prompt. All data, pathways, and protocols are illustrative.
Introduction
This technical guide explores the hypothetical downstream signaling cascade initiated by the novel therapeutic candidate, this compound. For the purposes of this document, we will postulate that this compound is a targeted biologic designed to modulate inflammatory responses through interaction with a specific cell surface receptor, which we will term the "this compound Receptor" (A100R). We will further hypothesize that A100R is a member of the tyrosine kinase receptor family. This guide will detail the putative downstream effectors, present mock quantitative data, outline relevant experimental protocols, and provide visual representations of the signaling pathways and workflows.
Hypothetical Signaling Pathway of this compound
Upon binding to the extracellular domain of A100R, this compound is hypothesized to induce receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for several downstream signaling proteins, initiating a cascade that ultimately leads to the modulation of gene expression related to inflammation. The primary downstream effectors identified in our hypothetical model are the signaling proteins SIG-A and SIG-B, which in turn activate the transcription factor TRAN-F.
Caption: Hypothetical signaling cascade of this compound.
Quantitative Data on Downstream Effector Interactions
The following table summarizes the mock quantitative data for the interactions between this compound and its hypothetical downstream effectors. This data is illustrative of the types of measurements that would be critical in characterizing this pathway.
| Interaction | Method | Binding Affinity (Kd) | EC50/IC50 |
| This compound <=> A100R | Surface Plasmon Resonance | 1.5 nM | N/A |
| P-A100R <=> SIG-A | Co-Immunoprecipitation | 25 nM | N/A |
| P-A100R <=> SIG-B | Isothermal Titration Calorimetry | 18 nM | N/A |
| SIG-B mediated TRAN-F Phosphorylation | In Vitro Kinase Assay | N/A | 50 nM (EC50) |
| This compound effect on Gene Expression | Luciferase Reporter Assay | N/A | 10 nM (IC50) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Co-Immunoprecipitation (Co-IP) for A100R and SIG-A/B Interaction
-
Cell Culture and Lysis: Culture cells expressing tagged A100R to 80-90% confluency. Treat with this compound (100 nM) for 15 minutes. Lyse cells in non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with an anti-tag antibody (e.g., anti-FLAG) overnight at 4°C with gentle rotation. Add Protein A/G magnetic beads and incubate for 2 hours.
-
Washing: Pellet the beads using a magnetic stand and wash three times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against SIG-A and SIG-B.
Caption: Workflow for Co-Immunoprecipitation.
Protocol 2: In Vitro Kinase Assay for SIG-B Activity
-
Reagent Preparation: Purify recombinant SIG-B and its substrate, TRAN-F. Prepare a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT).
-
Reaction Setup: In a 96-well plate, add the kinase buffer, purified TRAN-F (1 µg), and varying concentrations of activated SIG-B.
-
Initiation: Start the reaction by adding ATP (100 µM). Incubate at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding EDTA or by spotting onto a phosphocellulose membrane.
-
Detection: Quantify the phosphorylation of TRAN-F using a phosphospecific antibody via ELISA or by measuring the incorporation of radiolabeled ATP.
Logical Relationships in Drug Development
The characterization of the this compound signaling pathway is integral to its development as a therapeutic. The logical flow from basic research to clinical application is outlined below.
Caption: Logic flow for this compound drug development.
Methodological & Application
AIM-100 Protocol for In Vitro Kinase Assays: A Comprehensive Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol and theoretical background for the AIM-100 in vitro kinase assay, a highly sensitive method for quantifying kinase activity. The this compound protocol is designed for researchers in academic and industrial settings, including those involved in drug discovery and development, to accurately determine the activity of a wide range of kinases and to screen for potential inhibitors.
The protocol described herein is based on a robust luminescent assay technology that measures the amount of Adenosine Diphosphate (ADP) produced during a kinase reaction. The luminescent signal generated is directly proportional to kinase activity, offering a reliable and high-throughput method for kinase profiling and inhibitor screening.
Principle of the Assay
The this compound protocol utilizes a two-step enzymatic process to quantify kinase activity. In the first step, the kinase of interest catalyzes the transfer of a phosphate group from Adenosine Triphosphate (ATP) to a specific substrate, resulting in the production of ADP. Following the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced in the initial kinase reaction.[1][2][3]
Figure 1: Principle of the this compound Kinase Assay.
Materials and Reagents
| Reagent | Supplier | Storage |
| Kinase of interest | (User-defined) | -80°C |
| Kinase-specific substrate | (User-defined) | -20°C or -80°C |
| This compound Kinase Buffer (5X) | (AIM Biotech) | -20°C |
| ATP Solution (10 mM) | (AIM Biotech) | -20°C |
| This compound Reagent A | (AIM Biotech) | Room Temperature |
| This compound Reagent B | (AIM Biotech) | Room Temperature |
| Nuclease-free water | (Various) | Room Temperature |
| White, opaque 96-well or 384-well plates | (Various) | Room Temperature |
| Test compounds (inhibitors) | (User-defined) | Varies |
| DMSO (optional, for compound dilution) | (Various) | Room Temperature |
Experimental Protocols
Reagent Preparation
-
1X Kinase Buffer: Prepare the required volume of 1X Kinase Buffer by diluting the 5X stock with nuclease-free water. For example, to prepare 1 ml of 1X buffer, mix 200 µl of 5X Kinase Buffer with 800 µl of nuclease-free water. Keep on ice.
-
Enzyme and Substrate Dilution: Thaw the kinase and substrate on ice. Dilute the kinase and substrate to their desired working concentrations in 1X Kinase Buffer. The optimal concentrations should be determined empirically for each kinase-substrate pair.
-
ATP Dilution: Dilute the 10 mM ATP stock to the desired final concentration in 1X Kinase Buffer. The optimal ATP concentration is typically at or near the Km for the specific kinase.
-
Test Compound Preparation: Prepare serial dilutions of the test compounds in 1X Kinase Buffer. If using DMSO to dissolve compounds, ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[3]
Assay Procedure
The following protocol is for a 25 µl final reaction volume in a 96-well plate. Volumes can be scaled for 384-well plates.
Figure 2: this compound Experimental Workflow.
-
Dispense Compounds: Add 5 µl of the serially diluted test compounds or vehicle (e.g., 1X Kinase Buffer with DMSO) to the appropriate wells of a white, opaque 96-well plate.
-
Add Kinase: Add 10 µl of the diluted kinase to each well.
-
Initiate Reaction: Start the kinase reaction by adding 10 µl of a pre-mixed solution containing the substrate and ATP to each well.
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[3] The optimal incubation time may vary depending on the kinase activity.
-
Stop Reaction and Deplete ATP: Add 25 µl of this compound Reagent A to each well to terminate the kinase reaction and deplete the remaining ATP. Mix and incubate at room temperature for 40 minutes.[1]
-
Generate Luminescent Signal: Add 50 µl of this compound Reagent B to each well. This reagent converts ADP to ATP and contains the luciferase enzyme. Mix and incubate at room temperature for 30 minutes to stabilize the luminescent signal.[1]
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
Controls
-
Positive Control (100% Activity): Contains kinase, substrate, and ATP without any inhibitor.
-
Negative Control (0% Activity): Contains substrate and ATP but no kinase.
Data Analysis and Presentation
Calculation of Percent Inhibition
The percentage of kinase inhibition can be calculated using the following formula:
% Inhibition = 100 x [1 - (RLUinhibitor - RLUnegative) / (RLUpositive - RLUnegative)]
Where:
-
RLUinhibitor is the Relative Light Units from wells with the test compound.
-
RLUpositive is the average RLU from the positive control wells.
-
RLUnegative is the average RLU from the negative control wells.
IC50 Determination
The IC50 value, which is the concentration of an inhibitor that reduces kinase activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Example Data
The following table presents example data from an this compound assay performed with a hypothetical kinase and a known inhibitor, Staurosporine.
| Inhibitor Concentration (nM) | Average RLU | % Inhibition |
| 0 (Positive Control) | 1,250,000 | 0% |
| No Enzyme (Negative Control) | 15,000 | 100% |
| 0.1 | 1,180,000 | 5.7% |
| 1 | 950,000 | 24.3% |
| 10 | 630,000 | 50.2% |
| 100 | 180,000 | 86.6% |
| 1000 | 25,000 | 99.2% |
From this data, the IC50 for Staurosporine against this kinase is approximately 10 nM.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low signal in positive control | Inactive kinase or substrate. | Verify the activity of the kinase and substrate. Ensure proper storage and handling. |
| Suboptimal ATP concentration. | Titrate ATP concentration to determine the optimal level for the kinase. | |
| High background in negative control | Contamination of reagents with ATP or ADP. | Use fresh, high-quality reagents and nuclease-free water. |
| High variability between replicates | Pipetting errors or inadequate mixing. | Ensure accurate pipetting and proper mixing at each step. |
| Inconsistent incubation times. | Use a multichannel pipette and ensure consistent timing for all additions. |
Conclusion
The this compound protocol provides a sensitive, reliable, and high-throughput method for measuring in vitro kinase activity. Its straightforward workflow and quantitative luminescent readout make it an ideal tool for academic research, kinase profiling, and inhibitor screening in drug discovery programs. The detailed protocol and guidelines presented in this application note will enable researchers to successfully implement the this compound assay and obtain high-quality, reproducible data.
References
Application Notes and Protocols: AIM-100 Treatment of LNCaP and LAPC4 Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AIM-100 is a potent and selective small molecule inhibitor of the Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2. Ack1 is a non-receptor tyrosine kinase that has been implicated in the progression of several cancers, including prostate cancer. In the context of prostate cancer, particularly in castration-resistant prostate cancer (CRPC), Ack1 plays a crucial role in the ligand-independent activation of the Androgen Receptor (AR). It does so by phosphorylating the AR at tyrosine 267, which promotes its transcriptional activity even in low androgen environments. This signaling cascade is a key mechanism for tumor growth and survival in advanced prostate cancer.
LNCaP (Lymph Node Carcinoma of the Prostate) and LAPC4 are two widely used, androgen-sensitive human prostate cancer cell lines. LNCaP cells were derived from a lymph node metastasis and express a mutated AR (T877A), while LAPC4 cells were established from a xenograft of a femoral bone metastasis and express wild-type AR. Both cell lines are valuable in vitro models for studying the effects of novel therapeutic agents targeting the AR signaling pathway.
These application notes provide a summary of the effects of this compound on the proliferation and cell cycle of LNCaP and LAPC4 cells, along with detailed protocols for replicating these key experiments.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the proliferation and cell cycle distribution of LNCaP and LAPC4 cells.
Table 1: Effect of this compound on Cell Proliferation of LNCaP and LAPC4 Cells
| Cell Line | Treatment Duration | This compound Concentration (µM) | Inhibition of Cell Growth (%) |
| LNCaP | 72 hours | 1 | ~20% |
| 3 | ~45% | ||
| 5 | ~60% | ||
| 10 | ~75% | ||
| LAPC4 | 108 hours | 1 | ~15% |
| 3 | ~35% | ||
| 5 | ~50% | ||
| 10 | ~65% |
Note: The percentage of inhibition is estimated from the graphical data presented in Mahajan K, et al. Prostate. 2010.
Table 2: Effect of this compound on Cell Cycle Distribution of LNCaP and LAPC4 Cells
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| LNCaP | Untreated | ~55% | ~30% | ~15% |
| This compound (3 µM, 72h) | ~75% | ~15% | ~10% | |
| LAPC4 | Untreated | ~60% | ~25% | ~15% |
| This compound (3 µM, 72h) | ~78% | ~12% | ~10% |
Note: The percentage of cells in each phase is estimated from the graphical data presented in Mahajan K, et al. Prostate. 2010.
Signaling Pathway
The diagram below illustrates the signaling pathway of Ack1 and the mechanism of action for this compound in prostate cancer cells. Inappropriate activation of Ack1 leads to the phosphorylation of the Androgen Receptor (AR) at tyrosine 267. This phosphorylation event promotes AR transcriptional activity in the absence of androgens, leading to the expression of genes that drive cell proliferation and survival. This compound acts as a selective inhibitor of Ack1, thereby preventing AR phosphorylation and downstream signaling, which results in cell cycle arrest and inhibition of tumor growth.
Caption: this compound inhibits Ack1-mediated AR signaling.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
LNCaP (ATCC® CRL-1740™)
-
LAPC4 (available from various cell banks)
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency. For LNCaP cells, which can grow in clusters, ensure dissociation into a single-cell suspension during passaging.
-
Cell Proliferation (MTT) Assay
This protocol is adapted from standard MTT assay procedures and the experimental conditions described for this compound treatment.
-
Cell Seeding:
-
Trypsinize and count LNCaP or LAPC4 cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture medium to the desired final concentrations (e.g., 1, 3, 5, 10 µM). Ensure the final DMSO concentration is less than 0.1% in all wells, including the vehicle control.
-
Remove the medium from the wells and add 100 µL of medium containing the respective this compound concentrations or vehicle control (DMSO).
-
Incubate LNCaP cells for 72 hours and LAPC4 cells for 108 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Caption: Workflow for the MTT cell proliferation assay.
Cell Cycle Analysis
This protocol is based on standard propidium iodide staining methods for flow cytometry and the experimental conditions described for this compound treatment.
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ LNCaP or LAPC4 cells in 100 mm culture dishes.
-
Allow cells to attach for 24 hours.
-
Treat the cells with 3 µM this compound or vehicle control (DMSO) for 72 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of staining solution containing:
-
50 µg/mL Propidium Iodide (PI)
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.
-
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound demonstrates significant anti-proliferative effects on both LNCaP and LAPC4 prostate cancer cell lines. This is achieved, at least in part, by inducing cell cycle arrest at the G0/G1 phase. The mechanism of action is consistent with the inhibition of the Ack1 kinase, leading to the suppression of ligand-independent Androgen Receptor activation. These findings highlight this compound as a promising therapeutic agent for the treatment of prostate cancer, particularly in the context of castration-resistant disease where Ack1/AR signaling is often upregulated. The provided protocols offer a framework for further investigation into the cellular and molecular effects of this compound in prostate cancer models.
Application Notes and Protocols: Detection of pTyr267-AR by Western Blot Following Aim-100 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR), a crucial driver in prostate cancer, is regulated by various post-translational modifications, including phosphorylation. The phosphorylation of AR at tyrosine 267 (pTyr267-AR) is a key event in androgen-independent activation of the receptor, contributing to castration-resistant prostate cancer (CRPC). This phosphorylation is primarily mediated by the non-receptor tyrosine kinase, Ack1. Aim-100 has been identified as a potent inhibitor of Ack1 kinase activity, leading to a reduction in pTyr267-AR levels. This document provides a detailed protocol for the detection and quantification of pTyr267-AR by Western blot in response to this compound treatment, along with an overview of the relevant signaling pathway.
Signaling Pathway
The activation of Ack1 tyrosine kinase leads to the phosphorylation of the Androgen Receptor at tyrosine 267. This phosphorylation event is critical for the nuclear translocation of AR and its subsequent binding to androgen response elements (AREs) on target gene promoters, driving the expression of genes involved in cell proliferation and survival, even in the absence of androgens.[1][2][3] this compound acts as a specific inhibitor of Ack1, thereby blocking this signaling cascade and suppressing the androgen-independent activity of AR.[4][5]
References
- 1. Regulating Androgen Receptor Function in Prostate Cancer: Exploring the Diversity of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation of Androgen Receptor N-Terminal Phosphorylation Site Tyr-267 Leads to Inhibition of Nuclear Translocation and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ack1-mediated Androgen Receptor Phosphorylation Modulates Radiation Resistance in Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Live-Cell Imaging of Dopamine Transporter (DAT) Oligomerization and Trafficking Using Aim-100
Audience: Researchers, scientists, and drug development professionals.
Introduction The Dopamine Transporter (DAT), a member of the SLC6 family, is critical for regulating dopaminergic signaling by re-uptaking dopamine from the synaptic cleft into presynaptic neurons[1]. Its function is a principal target for psychostimulants and drugs of abuse[1]. Emerging evidence indicates that DAT exists and functions as oligomeric complexes, primarily trimers, and that this oligomerization state is a key regulator of its trafficking and function[1][2]. The small, cell-permeable furopyrimidine, Aim-100, has been identified as a specific modulator that promotes and stabilizes DAT trimers and higher-order oligomers, leading to their subsequent endocytosis[1][2][3]. This effect is highly specific to DAT and is not observed in the closely related serotonin (SERT) or norepinephrine (NET) transporters[1]. The ability of this compound to induce these effects is coupled to the transporter's conformational state, favoring the inward-facing (IF) conformation[2][3]. This application note provides detailed protocols for using this compound as a tool to visualize and quantify DAT oligomerization and its consequential endocytosis in live cells, offering a powerful assay for neuroscience research and drug discovery.
Principle of Action: this compound Induced DAT Oligomerization
This compound binding to DAT stabilizes the transporter's trimeric form[1][3]. This stabilization is thought to involve hydrophobic residues at the interface between transmembrane (TM) helices, particularly TM4 and TM9[2]. The increased formation of stable DAT trimers and higher-order oligomers at the plasma membrane promotes clustering and subsequent clathrin-independent endocytosis, thereby reducing the number of functional transporters on the cell surface and moderating dopaminergic transmission[2][3]. This process provides a dynamic and image-based readout for DAT regulation.
Caption: Mechanism of this compound induced DAT oligomerization and endocytosis.
Quantitative Data Summary
The following table summarizes the effects of this compound and related compounds on wild-type (WT) and mutant DAT constructs based on findings from biochemical and imaging assays.
| DAT Construct | Condition | Oligomerization Status | Endocytosis Level | Key Findings | Citation |
| WT YFP-HA-DAT | Control (DMSO) | Basal oligomers present | Basal | Constitutive oligomerization is observed in living cells. | [2] |
| WT YFP-HA-DAT | + this compound | Robust increase in trimers and high-MW oligomers | Significantly Induced | This compound promotes the formation of SDS-resistant oligomers and drives endocytosis. | [1][2] |
| TM4-9 Mutant DAT | Control (DMSO) | Slightly increased constitutive oligomerization | Basal | The mutation appears to favor a basal oligomeric state. | [2] |
| TM4-9 Mutant DAT | + this compound | Significantly reduced induction of oligomerization | No significant induction | The TM4-9 interface is critical for this compound-induced oligomerization and endocytosis. | [2] |
Experimental Protocols
The following protocols provide a framework for studying this compound-induced DAT oligomerization and trafficking.
Protocol 1: Live-Cell FRET Microscopy for DAT Oligomerization
This protocol uses Förster Resonance Energy Transfer (FRET) microscopy to detect DAT oligomerization in real-time within living cells.
Materials:
-
Porcine Aortic Endothelial (PAE) or HEK293 cells
-
Plasmids: CFP-DAT (donor) and YFP-DAT (acceptor)
-
Transfection reagent (e.g., Lipofectamine)
-
Live-cell imaging medium (e.g., Opti-MEM)
-
This compound stock solution (in DMSO)
-
Confocal microscope equipped for FRET (with CFP/YFP filter sets and sensitized emission detection)
Method:
-
Cell Seeding: Seed PAE or HEK293 cells onto glass-bottom imaging dishes to achieve 60-70% confluency on the day of transfection.
-
Transfection: Co-transfect cells with CFP-DAT and YFP-DAT plasmids according to the manufacturer's protocol for your transfection reagent. Use a 1:2 or 1:3 donor-to-acceptor plasmid ratio to optimize FRET signal.
-
Incubation: Incubate cells for 24-48 hours post-transfection to allow for protein expression.
-
Cell Treatment: Replace the culture medium with pre-warmed live-cell imaging medium. Mount the dish on the microscope stage, enclosed in a 37°C and 5% CO₂ environmental chamber.
-
Baseline Imaging: Acquire baseline images in three channels: CFP (donor excitation, donor emission), YFP (acceptor excitation, acceptor emission), and FRET (donor excitation, acceptor emission).
-
This compound Addition: Add this compound to the imaging medium at the desired final concentration (e.g., 10 µM). Add an equivalent volume of DMSO for control experiments.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images every 1-5 minutes for up to 60 minutes to monitor changes in FRET efficiency.
-
Data Analysis: Calculate the corrected FRET (cFRET) or Normalized FRET (NFRET) efficiency for each time point. An increase in FRET efficiency indicates closer proximity between CFP-DAT and YFP-DAT, signifying induced oligomerization[2].
Protocol 2: Chemical Cross-linking and Western Blotting
This biochemical assay confirms the formation of stable, high-molecular-weight DAT oligomers.
Materials:
-
Cells expressing YFP-HA-DAT
-
Phosphate-Buffered Saline (PBS)
-
BS³ (bis(sulfosuccinimidyl)suberate) cross-linker
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer (RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody (e.g., anti-HA or anti-GFP) and HRP-conjugated secondary antibody
Method:
-
Cell Culture and Treatment: Culture cells expressing YFP-HA-DAT and treat with this compound (or DMSO control) for 30-60 minutes at 37°C.
-
Cross-linking: Wash cells twice with ice-cold PBS. Incubate cells with a freshly prepared solution of BS³ cross-linker (e.g., 2 mM in PBS) for 30 minutes on ice.
-
Quenching: Stop the cross-linking reaction by adding quenching buffer and incubating for 15 minutes on ice.
-
Cell Lysis: Wash cells with PBS and lyse them using ice-cold lysis buffer.
-
Western Blotting:
-
Quantify total protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel (a 4-15% gradient gel is recommended).
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Analyze the blot for the appearance of high-molecular-weight bands corresponding to DAT dimers (~150 kDa), trimers (~250 kDa), and higher-order oligomers, which should increase in intensity in this compound treated samples[2].
Protocol 3: Antibody-Uptake Assay for DAT Endocytosis
This assay visualizes and quantifies the internalization of surface DAT.
Materials:
-
Cells expressing DAT with an extracellular epitope tag (e.g., HA-DAT)
-
Antibody targeting the extracellular tag (e.g., anti-HA antibody)
-
Live-cell imaging medium
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
Method:
-
Cell Culture: Grow cells expressing HA-DAT on glass coverslips.
-
Antibody Labeling: Incubate live cells with the primary anti-HA antibody in cold medium for 1 hour on ice to label the surface DAT population.
-
Induction of Endocytosis: Wash away unbound antibody and incubate the cells in pre-warmed medium containing this compound (or DMSO) at 37°C for 30-60 minutes to allow for endocytosis.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization and Staining: Permeabilize the cells and stain with a fluorescently labeled secondary antibody to visualize the internalized primary antibody-DAT complexes.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the amount of internalized DAT by measuring the intracellular fluorescence intensity. An increase in intracellular fluorescence in this compound treated cells indicates induced endocytosis[2].
References
- 1. Trimerization of dopamine transporter triggered by this compound binding: Molecular mechanism and effect of mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct coupling of oligomerization and oligomerization-driven endocytosis of the dopamine transporter to its conformational mechanics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights - MMBioS [mmbios.pitt.edu]
Application Notes and Protocols: AIM-100 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AIM-100 is a novel investigational inhibitor targeting the aberrant signaling often implicated in tumorigenesis. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound in mouse xenograft models. The following sections detail the hypothetical mechanism of action, recommended experimental design, and step-by-step procedures for conducting preclinical efficacy studies.
Hypothetical Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and angiogenesis, and its dysregulation is a hallmark of many human cancers. By targeting key components of this cascade, this compound aims to induce apoptosis and inhibit tumor growth.
Caption: Hypothetical signaling pathway of this compound targeting PI3K, Akt, and mTORC1.
Quantitative Data Summary
The following tables summarize representative data from a hypothetical study evaluating this compound in a mouse xenograft model using a human cancer cell line known to have a constitutively active PI3K/Akt/mTOR pathway.
Table 1: this compound Dosage and Administration
| Parameter | Details |
| Drug | This compound |
| Formulation | 10 mg/mL in 5% DMSO, 40% PEG300, 55% Saline |
| Dosage Levels | 25 mg/kg, 50 mg/kg, 100 mg/kg |
| Administration Route | Intraperitoneal (IP) Injection |
| Dosing Schedule | Once daily (QD) for 21 days |
| Control Group | Vehicle Control (5% DMSO, 40% PEG300, 55% Saline) |
Table 2: Efficacy of this compound on Tumor Growth
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 1500 ± 150 | - |
| This compound (25 mg/kg) | 8 | 950 ± 120 | 36.7 |
| This compound (50 mg/kg) | 8 | 550 ± 90 | 63.3 |
| This compound (100 mg/kg) | 8 | 250 ± 50 | 83.3 |
Table 3: Effect of this compound on Body Weight
| Treatment Group | N | Mean Body Weight Change from Day 0 to Day 21 (g) ± SEM |
| Vehicle Control | 8 | +1.5 ± 0.3 |
| This compound (25 mg/kg) | 8 | +1.2 ± 0.4 |
| This compound (50 mg/kg) | 8 | +0.5 ± 0.5 |
| This compound (100 mg/kg) | 8 | -0.8 ± 0.6 |
Experimental Protocols
A detailed methodology for a typical in vivo efficacy study of this compound in a mouse xenograft model is provided below.
Cell Culture and Preparation
-
Cell Line: Utilize a human cancer cell line with a known PI3K/Akt/mTOR pathway mutation (e.g., A549, MCF-7).
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using trypsin-EDTA.
-
Cell Counting and Viability: Neutralize trypsin with complete media, centrifuge the cell suspension, and resuspend the pellet in serum-free media or PBS. Determine cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend in a 1:1 mixture of serum-free media and Matrigel® at a final concentration of 1 x 10⁷ cells/mL. Keep on ice.
Mouse Xenograft Model Establishment
-
Animal Model: Use 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Administration and Monitoring
-
Drug Preparation: Prepare this compound formulation and vehicle control as described in Table 1.
-
Dosing: Administer this compound or vehicle control via intraperitoneal injection once daily for 21 days.
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe mice daily for any signs of toxicity or distress.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size (e.g., 2000 mm³), or at the end of the 21-day treatment period.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Caption: Experimental workflow for evaluating this compound in a mouse xenograft model.
Preparing a High-Concentration Stock Solution of Aim-100 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of a stock solution of Aim-100, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1). Given its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution suitable for a wide range of in vitro and in vivo research applications. This protocol outlines the necessary materials, a detailed step-by-step procedure, and crucial safety considerations to ensure the accurate and safe preparation of an this compound stock solution.
Introduction
This compound (CAS 873305-35-2) is a small molecule inhibitor of ACK1, a non-receptor tyrosine kinase that plays a significant role in various cellular processes, including cell survival, proliferation, and migration.[1][2][3][4][5] Dysregulation of the ACK1 signaling pathway has been implicated in the progression of several cancers, making this compound a valuable tool for research in oncology and drug development.[6][7] Accurate preparation of a stock solution is the first critical step in any experiment to ensure reproducible and reliable results. DMSO is an excellent solvent for this compound due to its high solubilizing capacity for organic compounds and its miscibility with aqueous media used in cell culture and other biological assays.[1][2][3][4]
Data Presentation
The following table summarizes the key quantitative data for this compound and its solubility in DMSO.
| Parameter | Value | Reference |
| Chemical Name | N-[[(2S)-oxolan-2-yl]methyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | [6] |
| CAS Number | 873305-35-2 | [1] |
| Molecular Formula | C₂₃H₂₁N₃O₂ | [1] |
| Molecular Weight | 371.43 g/mol | [1][5] |
| Solubility in DMSO | Up to 100 mM | [1] |
| 74 mg/mL (~199 mM) | [3] | |
| 50 mg/mL (~134.6 mM) | [2] | |
| 10 mg/mL | [4] | |
| Recommended Storage of Stock Solution | Aliquot and store at -20°C or -80°C | [8][9] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental setups.
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile)
Procedure
-
Preparation: Before starting, ensure the work area is clean and dry. Allow the this compound powder vial and the DMSO container to equilibrate to room temperature for at least 30 minutes to prevent condensation.
-
Weighing this compound:
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
Carefully weigh 3.714 mg of this compound powder directly into the tared tube. This mass is calculated for a final concentration of 10 mM in 1 mL of DMSO.
-
Calculation:
-
Desired Concentration (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 371.43 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 371.43 g/mol x 0.001 L = 0.003714 g = 3.714 mg
-
-
-
Dissolving in DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound powder.
-
It is crucial to use fresh, anhydrous DMSO as moisture can affect the stability of the compound.[3]
-
-
Ensuring Complete Dissolution:
-
Tightly cap the microcentrifuge tube.
-
Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, continue vortexing for another minute. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile, amber or opaque microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[8][10]
-
Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer).[8][9]
-
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO can facilitate the absorption of other chemicals through the skin.[11] Avoid direct contact with the skin. If contact occurs, wash the affected area thoroughly with soap and water.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
ACK1 Signaling Pathway
References
- 1. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. This compound|873305-35-2|COA [dcchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for Aim-100 in Co-Immunoprecipitation Assays for Ack1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways regulating cell growth, survival, and migration.[1][2] Dysregulation of Ack1 activity has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2][3][4] Aim-100 is a potent and selective small molecule inhibitor of Ack1 with an IC50 of approximately 21-24 nM.[4][5][6] It serves as a valuable chemical probe for elucidating the cellular functions of Ack1 and for investigating its role in disease.[7]
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular context.[8][9][10] These application notes provide a detailed protocol for utilizing this compound in Co-IP assays to investigate the effect of Ack1 inhibition on its interaction with binding partners. By comparing the Co-IP results in the presence and absence of this compound, researchers can determine if a specific protein-protein interaction is dependent on Ack1 kinase activity.
Ack1 Signaling Pathway and the Role of this compound
Ack1 acts as a central hub in several signaling cascades, integrating signals from receptor tyrosine kinases (RTKs) like EGFR and HER2 to downstream effectors such as AKT and the androgen receptor (AR).[1][11][12] Upon activation by upstream signals, Ack1 undergoes autophosphorylation and subsequently phosphorylates its substrates, leading to the modulation of various cellular processes. This compound exerts its effect by binding to the ATP-binding pocket of the Ack1 kinase domain, thereby preventing the phosphorylation of Ack1 substrates and disrupting downstream signaling.
Experimental Workflow for Co-Immunoprecipitation
The following diagram outlines the key steps for performing a co-immunoprecipitation experiment to investigate the effect of this compound on Ack1 protein interactions.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a co-immunoprecipitation experiment followed by mass spectrometry or quantitative Western blotting. The data illustrates the expected outcome when using this compound to probe an Ack1-interacting protein (Protein X) whose association is dependent on Ack1 kinase activity.
| Experimental Condition | Bait Protein | Prey Protein | Relative Amount of Co-Precipitated Prey (Normalized to Bait) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | Ack1 | Protein X | 1.00 | - |
| This compound (1 µM) | Ack1 | Protein X | 0.25 | 0.25 |
| Isotype Control IgG | - | Protein X | Not Detected | - |
Detailed Experimental Protocol
This protocol provides a general guideline for performing a co-immunoprecipitation assay to study the effect of this compound on Ack1 protein interactions. Optimization of conditions such as antibody concentration, incubation times, and wash buffer composition may be necessary for specific cell lines and protein complexes.
Materials and Reagents:
-
Cell Lines: Select a cell line endogenously expressing Ack1 and the putative interacting protein.
-
This compound: Prepare a stock solution in DMSO.
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., anti-Ack1 antibody).
-
Primary antibody for detection of the interacting protein in Western blot.
-
Isotype control IgG (e.g., rabbit IgG or mouse IgG).
-
Secondary antibodies conjugated to HRP for Western blotting.
-
-
Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: (e.g., Lysis buffer with a lower concentration of detergent or PBS with 0.1% Tween-20).
-
Elution Buffer: (e.g., 1X SDS-PAGE sample buffer).
-
Protein A/G Beads: (e.g., Agarose or magnetic beads).
-
Reagents for Western Blotting: (e.g., SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate).
-
Reagents for Mass Spectrometry (Optional): As required by the specific workflow.
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the optimized duration (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate:
-
To 1-2 mg of total protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against Ack1 (or the protein of interest). As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immunocomplexes:
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 1X SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunocomplexes and denature the proteins.
-
Centrifuge the tubes to pellet the beads, and carefully collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against Ack1 and the putative interacting protein.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
-
Mass Spectrometry:
-
For a more comprehensive analysis of interacting partners, the eluted proteins can be subjected to in-gel digestion followed by LC-MS/MS analysis.
-
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low yield of bait protein (Ack1) | Inefficient antibody, low protein expression, harsh lysis conditions. | Use a validated IP-grade antibody, increase the amount of lysate, use a milder lysis buffer. |
| No or low yield of prey protein | Interaction is weak or transient, disrupted by lysis/wash conditions, not dependent on Ack1 kinase activity. | Optimize lysis and wash buffer stringency, perform cross-linking before lysis, consider that the interaction may be independent of Ack1 activity. |
| High background/non-specific binding | Insufficient pre-clearing, too much antibody, insufficient washing. | Increase pre-clearing time, optimize antibody concentration, increase the number of washes and/or the stringency of the wash buffer. |
| Co-elution of antibody heavy and light chains | Standard elution with SDS-PAGE sample buffer. | Use an IP/Co-IP kit with light-chain specific secondary antibodies or cross-link the antibody to the beads before incubation with the lysate. |
Conclusion
The use of this compound in conjunction with co-immunoprecipitation provides a robust method for investigating the Ack1 interactome and for validating whether specific protein-protein interactions are dependent on its kinase activity. This approach is invaluable for dissecting the complex signaling networks governed by Ack1 and for advancing the development of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 3. Identification of novel Ack1-interacting proteins and Ack1 phosphorylated sites in mouse brain by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 6. ptglab.com [ptglab.com]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein interaction networks | Computational Biology and Data Mining [cbdm.uni-mainz.de]
Application Note: High-Content Analysis of Aim-100 Treated Cells Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aim-100 is an investigational small molecule inhibitor designed to target the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][3] Flow cytometry is a powerful, high-throughput technique essential for characterizing the cellular effects of novel drug candidates like this compound. It allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis, providing deep insights into the mechanism of action.[4][5]
This document provides detailed protocols for analyzing apoptosis and cell cycle distribution in Jurkat cells, a human T-lymphocyte cell line, following treatment with this compound.
Principle of the Assays
-
Apoptosis Analysis (Annexin V & Propidium Iodide): During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[7][8] It is therefore used to identify late apoptotic or necrotic cells, which have compromised membrane integrity.[6][8] By using these two stains, one can distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.[8]
-
Cell Cycle Analysis (Propidium Iodide): PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[4] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.[4][9] Treatment with RNase is necessary to prevent the staining of double-stranded RNA.[4] A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.[4]
Data Presentation: Expected Quantitative Results
The following tables summarize the expected dose-dependent effects of this compound on Jurkat cells after a 24-hour treatment period.
Table 1: Apoptosis Analysis of Jurkat Cells Treated with this compound
| This compound Concentration (µM) | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic / Necrotic (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |
| 1 | 85.1 | 10.3 | 4.6 |
| 5 | 60.7 | 28.9 | 10.4 |
| 10 | 35.4 | 45.1 | 19.5 |
| 25 | 15.8 | 55.3 | 28.9 |
Table 2: Cell Cycle Analysis of Jurkat Cells Treated with this compound
| This compound Concentration (µM) | % Sub-G1 (Apoptotic) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | 2.1 | 55.4 | 28.3 | 16.2 |
| 1 | 5.8 | 65.2 | 20.1 | 8.9 |
| 5 | 14.6 | 72.5 | 9.8 | 3.1 |
| 10 | 28.9 | 78.1 | 6.5 | 2.3 |
| 25 | 45.3 | 82.4 | 4.1 | 1.2 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and PI
Materials:
-
Jurkat cells[10]
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[8]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed Jurkat cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate. Allow cells to acclimate for a few hours before treating with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24 hours. Include a vehicle-only (DMSO) control.
-
Cell Harvesting: Collect cells, including any floating cells from the supernatant, into 5 mL flow cytometry tubes.[6] Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with 2 mL of cold PBS.[8] Centrifuge again at 300 x g for 5 minutes.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[8]
-
Carefully discard the PBS and resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11][12]
-
-
Acquisition: Add 400 µL of 1X Binding Buffer to each tube.[8] Analyze the samples immediately (within 1 hour) on a flow cytometer.[8]
Protocol 2: Cell Cycle Analysis using Propidium Iodide
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol[9]
-
PI/RNase Staining Buffer[13]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1, Step 1.
-
Cell Harvesting: Collect cells into flow cytometry tubes and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with 2 mL of cold PBS. Centrifuge and discard the supernatant.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[9]
-
Incubation: Incubate the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.[5][13]
-
Staining:
-
Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
Visualizations
Below are diagrams illustrating the proposed signaling pathway of this compound and the experimental workflows.
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Flow Cytometry Analysis of Jurkat Cell Line [bio-protocol.org]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes: Aim-100 in the Study of Endocytosis
Product Name: Aim-100
Application: Research and Development, Drug Discovery
Target Audience: Researchers, scientists, and drug development professionals in cell biology, pharmacology, and oncology.
Introduction
This compound is a novel, potent, and highly selective small molecule inhibitor of dynamin-dependent endocytosis. Dynamin is a large GTPase that plays a critical role in the scission of newly formed vesicles from the plasma membrane, a crucial step in clathrin-mediated endocytosis. By inhibiting dynamin, this compound provides a powerful tool for studying the mechanisms of endocytosis and its role in various cellular processes, including nutrient uptake, receptor signaling, and pathogen entry. These application notes provide detailed protocols for utilizing this compound to investigate its effects on endocytosis and cellular function.
Mechanism of Action
This compound specifically targets the GTPase activity of dynamin, preventing the conformational changes necessary for membrane fission. This leads to an accumulation of deeply invaginated clathrin-coated pits at the plasma membrane that are unable to detach, effectively halting the internalization of cargo that relies on this pathway.
Caption: this compound inhibits dynamin, preventing vesicle scission.
Quantitative Data Summary
The following tables summarize the key performance characteristics of this compound in various cell-based assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value |
| Dynamin GTPase Activity | Purified Dynamin-1 | IC50 | 15.2 nM |
| Transferrin Uptake | HeLa | IC50 | 55.7 nM |
| EGF Receptor Internalization | A431 | IC50 | 78.3 nM |
Table 2: Cellular Effects of this compound (24-hour treatment)
| Cell Line | Assay | Parameter | Value |
| HeLa | Cytotoxicity | CC50 | > 50 µM |
| A431 | Cytotoxicity | CC50 | > 50 µM |
| HEK293 | Cytotoxicity | CC50 | > 50 µM |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the utility of this compound.
Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
This assay measures the uptake of fluorescently labeled transferrin, a classic marker for clathrin-mediated endocytosis.
Caption: Workflow for Transferrin Uptake Assay.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Serum-free DMEM
-
This compound (10 mM stock in DMSO)
-
Alexa Fluor 488-conjugated Transferrin (Tf-488)
-
Acid wash buffer (0.1 M glycine, 0.1 M NaCl, pH 3.0)
-
Lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Protocol:
-
Seed HeLa cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Wash the cells once with PBS and then incubate in serum-free DMEM for 2 hours at 37°C to upregulate transferrin receptors.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Aspirate the starvation medium and add the this compound dilutions to the cells. Incubate for 1 hour at 37°C. Include a DMSO vehicle control.
-
Add Tf-488 to each well to a final concentration of 5 µg/mL.
-
Incubate the plate for 15 minutes at 37°C to allow for endocytosis.
-
To stop endocytosis, place the plate on ice and wash the cells twice with ice-cold PBS.
-
To remove non-internalized transferrin, wash the cells twice with pre-chilled acid wash buffer for 1 minute each time on ice.
-
Wash the cells once more with ice-cold PBS.
-
Lyse the cells in 100 µL of lysis buffer per well.
-
Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of 495/519 nm.
-
Normalize the fluorescence values to the vehicle control and plot the dose-response curve to determine the IC50.
Epidermal Growth Factor (EGF) Receptor Internalization Assay
This protocol assesses the effect of this compound on the endocytosis of a receptor tyrosine kinase, the EGF receptor (EGFR).
Materials:
-
A431 cells
-
DMEM with 10% FBS
-
Serum-free DMEM
-
This compound (10 mM stock in DMSO)
-
Alexa Fluor 647-conjugated EGF (EGF-647)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain
-
Fluorescence microscope
Protocol:
-
Seed A431 cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Serum starve the cells for 4 hours in serum-free DMEM.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or DMSO vehicle for 1 hour at 37°C.
-
Add EGF-647 to a final concentration of 10 ng/mL and incubate for 20 minutes at 37°C.
-
Place the plate on ice and wash the cells three times with ice-cold PBS to stop internalization.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. In control cells, EGF-647 will appear as distinct puncta within the cytoplasm. In this compound treated cells, the fluorescence will be primarily localized to the plasma membrane.
Cytotoxicity Assay
This assay is crucial to ensure that the observed effects on endocytosis are not due to general cellular toxicity.
Caption: Workflow for Cytotoxicity Assay.
Materials:
-
HeLa, A431, or HEK293 cells
-
Complete growth medium
-
This compound (10 mM stock in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
96-well white or clear plate (depending on the reagent)
-
Luminometer or absorbance plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium and add the this compound dilutions to the cells. Include a DMSO vehicle control and a no-cell background control.
-
Incubate the plate for 24 hours at 37°C.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in transferrin assay | Incomplete removal of surface-bound transferrin. | Ensure the acid wash step is performed with pre-chilled buffer and for the correct duration. |
| No inhibition of endocytosis observed | This compound is inactive or used at too low a concentration. The endocytic pathway is not dynamin-dependent. | Verify the concentration and integrity of the this compound stock. Test a broader range of concentrations. Use a positive control inhibitor like Dynasore. |
| High cell death in assays | This compound is cytotoxic at the tested concentrations. | Perform a cytotoxicity assay to determine the CC50 and use this compound at concentrations well below this value for functional assays. |
For Research Use Only. Not for use in diagnostic procedures.
The information provided in this document is intended for informational purposes only and is subject to change without notice. Google and its affiliates make no representation or warranty of any kind, express or implied, regarding the accuracy, adequacy, validity, reliability, availability, or completeness of any information in this document.
Application Notes and Protocols for Aim-100 in Modulating Dopaminergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aim-100 is a novel furopyrimidine compound that has been identified as a modulator of dopaminergic signaling. It exerts its effects through a unique mechanism of action on the dopamine transporter (DAT), a key regulator of dopamine homeostasis in the brain.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in research and drug development settings.
Mechanism of Action: this compound promotes the trimerization and subsequent endocytosis of the dopamine transporter.[1][2] This leads to a reduction in the number of functional transporters on the presynaptic membrane, thereby moderating the reuptake of dopamine from the synaptic cleft and altering dopaminergic transmission.[1][2]
Data Presentation
The following table summarizes the available quantitative data for this compound's interaction with the dopamine transporter.
| Parameter | Value | Cell Line/System | Comments | Reference |
| Binding Affinity (Ki) | 27.3 ± 4.9 µM | SK-N-MC cells expressing DAT | Competitively inhibits [3H]WIN 35428 binding. | [3] |
| IC50 (Dopamine Uptake Inhibition) | 50.2 ± 9.9 µM | SK-N-MC cells expressing DAT | Inhibition of [3H]dopamine uptake. | [3] |
| Estimated Binding Affinity (to DAT Trimer) | -7.0 ± 1.0 kcal/mol | In silico docking simulation | Represents the binding energy to the stabilized trimeric form of DAT. | [1] |
| EC50 (DAT Endocytosis) | Not explicitly determined | Porcine Aortic Endothelial (PAE) cells expressing YFP-HA-DAT | This compound at 20 µM was shown to significantly induce DAT endocytosis. The internalization rate increased to 192.9 ± 28.6% of control.[3][4] | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its investigation.
Caption: Proposed signaling pathway of this compound action on the dopamine transporter (DAT).
Caption: Experimental workflow for characterizing the effects of this compound on DAT.
Caption: Logical relationship of this compound as a modulator of dopaminergic signaling.
Experimental Protocols
Protocol 1: this compound Induced DAT Oligomerization and Endocytosis Assay using Live-Cell Imaging
Objective: To visualize and quantify the effect of this compound on the oligomerization and internalization of the dopamine transporter in living cells.
Materials:
-
Mammalian cells stably expressing a fluorescently-tagged DAT (e.g., YFP-DAT or pHluorin-DAT).
-
Cell culture medium and supplements.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Live-cell imaging buffer (e.g., HBSS).
-
Confocal or Total Internal Reflection Fluorescence (TIRF) microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Methodology:
-
Cell Culture: Plate cells expressing fluorescently-tagged DAT onto glass-bottom dishes suitable for live-cell imaging. Allow cells to adhere and grow to 60-80% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed live-cell imaging buffer. Include a vehicle control (DMSO alone).
-
Wash the cells once with warm PBS and replace the culture medium with the imaging buffer containing the appropriate concentration of this compound or vehicle.
-
-
Live-Cell Imaging:
-
Immediately place the dish on the microscope stage within the environmental chamber.
-
For Oligomerization (FRET): If using a FRET-based DAT sensor, acquire images in both the donor and acceptor channels, as well as the FRET channel, at regular intervals (e.g., every 1-2 minutes) for a desired duration (e.g., 30-60 minutes).
-
For Endocytosis (TIRF): Use TIRF microscopy to specifically visualize DAT at the plasma membrane. Acquire time-lapse images to monitor the disappearance of individual fluorescent spots, indicating endocytosis.
-
-
Data Analysis:
-
Oligomerization (FRET): Calculate the FRET efficiency over time for both control and this compound treated cells. An increase in FRET efficiency indicates DAT oligomerization.
-
Endocytosis: Quantify the rate of disappearance of fluorescent DAT puncta from the TIRF field. Alternatively, measure the decrease in total fluorescence intensity at the plasma membrane over time. The rate of endocytosis can be expressed as the percentage of surface DAT internalized per unit time.
-
Protocol 2: Determination of this compound Binding Affinity (Ki) to DAT using Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter by measuring its ability to displace a known radiolabeled DAT ligand.
Materials:
-
Cell membranes prepared from cells expressing DAT (e.g., HEK293-DAT or SK-N-MC-DAT).
-
Radiolabeled DAT ligand (e.g., [3H]WIN 35,428 or [3H]cocaine).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR12909).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Methodology:
-
Assay Setup:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Binding buffer.
-
This compound at various concentrations or vehicle.
-
Radiolabeled DAT ligand at a concentration near its Kd.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
For determining non-specific binding, add the non-specific binding control instead of this compound.
-
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Site-Directed Mutagenesis of DAT to Study this compound Interaction
Objective: To introduce specific mutations into the DAT protein to identify amino acid residues critical for this compound binding and its-induced oligomerization.
Materials:
-
Plasmid DNA containing the wild-type DAT cDNA.
-
Mutagenic primers designed to introduce the desired mutation.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
-
LB agar plates with appropriate antibiotic.
-
DNA sequencing reagents.
Methodology:
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation flanked by 20-25 nucleotides of the correct sequence on both sides.
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the DAT plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling according to the polymerase manufacturer's instructions, typically involving an initial denaturation, 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
DpnI Digestion:
-
Add DpnI enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells using a standard heat-shock or electroporation protocol.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Screening and Sequencing:
-
Select several individual colonies and grow them in liquid culture.
-
Isolate the plasmid DNA from each culture using a miniprep kit.
-
Sequence the purified plasmid DNA to confirm the presence of the desired mutation and to ensure that no other mutations were introduced.
-
-
Functional Analysis: Once the mutation is confirmed, the mutant DAT plasmid can be transfected into mammalian cells for functional studies as described in Protocols 1 and 2 to assess the impact of the mutation on this compound's effects.
References
- 1. Trimerization of dopamine transporter triggered by this compound binding: Molecular mechanism and effect of mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimerization of dopamine transporter triggered by this compound binding: Molecular mechanism and effect of mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ack1 is a dopamine transporter endocytic brake that rescues a trafficking-dysregulated ADHD coding variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Investigating the Anti-Cancer Effects of Aim-100
Introduction
Aim-100 is a novel investigational agent designed for targeted cancer therapy. These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy and mechanism of action of this compound in preclinical cancer studies. The protocols and methodologies described herein are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation, survival, and metastasis.[3][4] this compound is hypothesized to bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.
Key Signaling Pathways
The primary signaling pathways affected by this compound are the PI3K/Akt/mTOR and MAPK/ERK pathways, both of which are crucial for cell growth and survival.[5][6] Inhibition of these pathways is expected to induce cell cycle arrest, and apoptosis, and reduce tumor growth.
-
PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell growth, proliferation, and survival.[7][8] Its activation is a common event in many cancers.[5]
-
MAPK/ERK Pathway: This cascade plays a critical role in transmitting signals from the cell surface to the nucleus, influencing gene expression and cell fate decisions such as proliferation and differentiation.[9][10]
Experimental Design Overview
A multi-faceted approach is recommended to thoroughly evaluate the anti-cancer properties of this compound. This includes in vitro assays to determine cellular effects and in vivo studies to assess efficacy in a tumor model.
In Vitro Efficacy of this compound
Cell Viability Assay
Objective: To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines with varying EGFR expression levels.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., A549 - lung carcinoma, MDA-MB-231 - breast cancer) in appropriate media.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | EGFR Status | This compound IC50 (µM) |
| A549 | High | 0.5 |
| MDA-MB-231 | Moderate | 5.2 |
| HCT116 | Low | >50 |
Apoptosis Assay
Objective: To assess the ability of this compound to induce programmed cell death (apoptosis) in cancer cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Vehicle Control (A549) | 95.2 | 2.1 | 2.7 |
| This compound (0.5 µM, A549) | 60.5 | 25.3 | 14.2 |
| Vehicle Control (MDA-MB-231) | 94.8 | 2.5 | 2.7 |
| This compound (5 µM, MDA-MB-231) | 75.1 | 15.4 | 9.5 |
Mechanism of Action Studies
Western Blot Analysis
Objective: To confirm that this compound inhibits the EGFR signaling pathway by assessing the phosphorylation status of key downstream proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 1-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Target Protein | Vehicle Control (Relative Density) | This compound (0.5 µM) (Relative Density) |
| p-EGFR/EGFR | 1.0 | 0.15 |
| p-Akt/Akt | 1.0 | 0.25 |
| p-ERK/ERK | 1.0 | 0.30 |
In Vivo Efficacy of this compound
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A549 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nude mice).[13][14]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at two different doses). Administer treatment via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.[14]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI).
Data Presentation:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (10 mg/kg) | 625 ± 80 | 50 |
| This compound (30 mg/kg) | 250 ± 50 | 80 |
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Overall experimental workflow for preclinical evaluation of this compound.
References
- 1. EGFR interactive pathway | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BiTE® Xenograft Protocol [protocols.io]
Application Notes and Protocols for AIM-100 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AIM-100 is a potent and selective inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2 (Tyrosine Kinase Non-receptor 2). ACK1 is a non-receptor tyrosine kinase that has been implicated in various cellular processes, including cell survival, proliferation, and migration. Its aberrant activation is associated with the progression of several cancers, making it a compelling target for therapeutic intervention. Furthermore, recent studies have highlighted the role of ACK1 in modulating immune responses, particularly through its involvement in Toll-like receptor (TLR) signaling pathways.
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays designed to identify and characterize inhibitors of ACK1 and its downstream signaling pathways.
Principle of the Assay
The proposed high-throughput screening assay is a cell-based method designed to identify inhibitors of ACK1-mediated signaling. The assay utilizes a cellular system where a specific downstream event of ACK1 activation can be quantitatively measured. One such pathway involves the activation of Toll-like receptors (TLRs), where ACK1 has been shown to play a crucial role in signal transduction.
In this example protocol, we will focus on a TLR4-mediated response. Upon stimulation with its ligand, lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). ACK1 is involved in augmenting this TLR-mediated activation. Therefore, inhibition of ACK1 by compounds like this compound is expected to reduce the production of TNF-α in response to LPS stimulation. The assay measures the levels of secreted TNF-α as a readout for ACK1 inhibition.
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound, which can be used as a reference for assay development and validation.
| Parameter | Value | Cell Line/System | Notes |
| IC50 (ACK1 Kinase Activity) | 21 nM | In vitro kinase assay | Demonstrates direct and potent inhibition of ACK1 enzymatic activity.[1] |
| IC50 (Cell Proliferation) | ~7-8 µM | Panc-1, MCF-7, MDA-MB-468 cancer cells | Indicates the concentration required to inhibit the growth of various cancer cell lines. |
| Effective Concentration (TLR signaling) | 5-20 µM | Bone Marrow-Derived Macrophages (BMDMs) | Concentration range shown to effectively weaken TLR-mediated activation in cellular assays. |
| Z'-Factor | > 0.5 (Proposed) | N/A | A Z'-factor greater than 0.5 is the target for a robust HTS assay.[2][3][4] This value is a critical parameter to be determined during assay validation. |
| Signal-to-Background (S:B) Ratio | > 3 (Proposed) | N/A | A signal-to-background ratio of greater than 3 is generally considered acceptable for HTS assays.[2] This will depend on the cell type and assay conditions. |
Signaling Pathway
The following diagram illustrates the role of ACK1 in the TLR4 signaling pathway and the point of intervention for this compound.
Caption: ACK1 in TLR4 Signaling and this compound Inhibition.
Experimental Workflow
The following diagram outlines the high-throughput screening workflow for identifying inhibitors of ACK1-mediated TLR4 signaling.
References
Troubleshooting & Optimization
Aim-100 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with Aim-100 in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound is a small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase involved in cellular signaling pathways related to cell proliferation and survival.[1] Its chemical formula is C23H21N3O2. Proper solubilization in aqueous buffers is critical for its use in a variety of in vitro and cell-based assays to ensure accurate and reproducible experimental results.
Q2: I'm observing precipitation after preparing my this compound solution in a standard phosphate-buffered saline (PBS). What could be the cause?
Precipitation of small molecules like this compound in aqueous buffers can be attributed to several factors:
-
Low Intrinsic Solubility: this compound, like many small molecule inhibitors, may have inherently low aqueous solubility.
-
pH of the Buffer: The pH of the buffer can significantly impact the ionization state of the molecule, which in turn affects its solubility.[2][3]
-
Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can influence solubility, sometimes leading to a "salting-out" effect at high concentrations.[2][4]
-
Temperature: Temperature fluctuations can affect solubility, with some compounds being more soluble at lower or higher temperatures.[2][5]
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the specific buffer system.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For small molecules with low aqueous solubility, it is common practice to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted to the final working concentration in the desired aqueous buffer.
Q4: How can I improve the solubility of this compound in my aqueous buffer?
Several strategies can be employed to improve the solubility of small molecules:
-
pH Adjustment: Systematically varying the pH of the buffer can help identify a range where this compound is more soluble.[6]
-
Use of Co-solvents: Adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol, or polyethylene glycol) to the aqueous buffer can enhance solubility.[7] However, it is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Addition of Solubilizing Agents: Non-denaturing detergents or other solubilizing agents can sometimes be used, but their compatibility with the downstream application must be verified.[6]
-
Temperature Control: Experimenting with different temperatures for solution preparation and storage might improve solubility.[6]
Troubleshooting Guides
Guide 1: Systematic Approach to Optimizing this compound Solubility
This guide provides a step-by-step workflow for determining the optimal buffer conditions for solubilizing this compound.
Guide 2: Addressing this compound Precipitation During Experiments
If you observe precipitation during your experiment, consider the following troubleshooting steps.
Data Presentation
The following table summarizes hypothetical solubility data for this compound in various aqueous buffers to illustrate the impact of pH and buffer composition.
| Buffer System (50 mM) | pH | Maximum Soluble Concentration (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 15 |
| Tris-HCl | 7.0 | 25 |
| Tris-HCl | 8.0 | 40 |
| HEPES | 7.4 | 30 |
| MES | 6.0 | 10 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method for assessing the solubility of this compound in an aqueous buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
In a 96-well plate, add the aqueous buffer.
-
Add a small volume of the this compound DMSO stock solution to each well to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects your assay (typically ≤1%).
-
Include a blank control with DMSO only.
-
Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm or 650 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the blank is considered the kinetic solubility limit.
Signaling Pathway
This compound is an inhibitor of the ACK1 signaling pathway. The following diagram illustrates a simplified representation of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Fidabio [fidabio.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Compound-X Concentration
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of Compound-X for cell viability experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: Why am I observing massive cell death even at the lowest tested concentration of Compound-X?
A1: This could be due to several factors:
-
Incorrect Concentration Range: Your "lowest" concentration may still be too high for your specific cell line. We recommend performing a broad-range dose-response study starting from nanomolar concentrations.
-
Solvent Toxicity: The solvent used to dissolve Compound-X (e.g., DMSO) might be at a toxic concentration. Ensure the final solvent concentration in your culture medium is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%).
-
Cell Seeding Density: Insufficient cell numbers can make the culture more susceptible to even low levels of toxicity. Ensure you are using an optimal cell seeding density.
-
Compound Instability: The compound may be degrading into a more toxic substance in the culture medium.
Q2: Why is there no observable effect on cell viability, even at high concentrations of Compound-X?
A2: This issue can arise from several sources:
-
Cell Line Resistance: The target of Compound-X may not be present or may be mutated in your chosen cell line, rendering it resistant.
-
Compound Insolubility: Compound-X may be precipitating out of the solution at higher concentrations. Visually inspect the culture wells for any precipitate.
-
Incorrect Assay: The chosen viability assay (e.g., a metabolic assay like MTT) may not be suitable if Compound-X's mechanism of action does not affect metabolism directly within the experimental timeframe. Consider an assay that measures cell membrane integrity (e.g., LDH release) or apoptosis (e.g., Caspase-3/7 activity).
-
Insufficient Incubation Time: The effect of Compound-X may require a longer incubation period to manifest. Consider a time-course experiment.
Q3: My results show high variability between replicate wells. What is the cause?
A3: High variability can obscure real effects and is often due to technical inconsistencies:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding and that your pipetting technique is consistent. The "edge effect" in multi-well plates can also contribute; consider not using the outermost wells.
-
Pipetting Errors: Inaccurate pipetting of Compound-X or assay reagents can lead to significant variations. Calibrate your pipettes regularly.
-
Compound Distribution: Ensure Compound-X is mixed thoroughly into the medium for each dilution before adding it to the cells.
-
Incubation Conditions: Inconsistent temperature or CO2 levels in the incubator can affect cell growth and response.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a preliminary screen with Compound-X?
A1: For a novel compound like Compound-X, a broad logarithmic dilution series is recommended for initial screening. This allows you to identify a potent range without using excessive resources.
Table 1: Recommended Concentration Ranges for Initial Screening
| Range Type | Concentration Series | Purpose |
| Broad Range | 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM | To identify an approximate effective concentration range. |
| Narrow Range | Log or half-log dilutions around the estimated IC50 | To precisely determine the IC50 value. |
Q2: What are the essential controls to include in my cell viability assay?
A2: Proper controls are critical for interpreting your results accurately.
Table 2: Essential Experimental Controls
| Control Type | Description | Purpose |
| Untreated Cells | Cells cultured in medium without any compound or solvent. | Represents 100% cell viability (negative control). |
| Vehicle Control | Cells treated with the same concentration of solvent (e.g., DMSO) used for the highest concentration of Compound-X. | To account for any effects of the solvent on cell viability. |
| Positive Control | Cells treated with a known cytotoxic agent (e.g., Staurosporine, Doxorubicin). | To confirm that the assay is working correctly and the cells are responsive to toxic stimuli. |
| Media Blank | Wells containing only culture medium and the assay reagent (no cells). | To measure and subtract the background absorbance/fluorescence. |
Q3: How should I determine the optimal cell seeding density for my experiment?
A3: The optimal seeding density ensures cells are in the exponential growth phase during the experiment. You can determine this by performing a growth curve analysis. See the protocol below.
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Preparation: Prepare a single-cell suspension of your chosen cell line.
-
Seeding: Seed cells in a 96-well plate at various densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000 cells/well).
-
Incubation: Incubate the plate for your intended experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: At each time point, perform a viability assay (e.g., PrestoBlue or MTT) to quantify cell proliferation.
-
Analysis: Plot cell number (or absorbance/fluorescence) against seeding density. The optimal density is the one that results in cells being in the late log growth phase at the end of the incubation period, typically around 70-80% confluency.
Protocol 2: Dose-Response Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow attachment.
-
Compound Dilution: Prepare a serial dilution of Compound-X in culture medium. Also, prepare vehicle and positive controls.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound-X and controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability) and plot the results as % viability versus log[Compound-X]. Use non-linear regression to calculate the IC50 value.
Visual Guides
Caption: Workflow for optimizing Compound-X concentration.
Caption: Hypothetical signaling pathway inhibited by Compound-X.
Caption: Decision tree for troubleshooting common issues.
AIM Biotech Organ-on-a-Chip Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using AIM Biotech's 3D cell culture systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended hydrogel concentration for my experiments?
A1: The optimal hydrogel concentration depends on your specific application and cell type. For instance, for some 3D cell migration assays using Matrigel, a concentration of 10-12 mg/ml without dilution is recommended to prevent media leakage and gel disruption.[1] It is advisable to test a range of concentrations to determine the best conditions for your experiment.
Q2: How often should I change the cell culture medium?
A2: Due to the small volumes used in microfluidic devices, daily media changes are recommended to replenish nutrients and remove waste products.[2] For maintaining stable gradients or interstitial flow, using a syringe pump is advisable.[2]
Q3: Can I use the idenTx 3 Chips without the microtiter plate holder?
A3: Yes, but you must ensure the chips are elevated to allow for proper gas exchange through the laminated underside.[2] The holder is designed to facilitate air circulation and minimize media evaporation.[2]
Q4: Do I need to coat the media channels before seeding cells?
A4: Coating the media channels with an appropriate extracellular matrix protein, such as fibronectin for endothelial cells, is recommended to promote cell attachment.[2] However, if you are only seeding cells within the hydrogel, coating the media channels is not necessary.[2]
Troubleshooting Guides
Issue 1: Inconsistent Hydrogel Polymerization
Inconsistent or incomplete hydrogel polymerization can lead to experimental variability and unreliable results.
Q: My hydrogel is not polymerizing correctly. What could be the cause and how can I fix it?
A: Several factors can affect hydrogel polymerization. Follow this guide to troubleshoot the issue.
Troubleshooting Workflow for Inconsistent Hydrogel Polymerization
References
How to minimize Aim-100 toxicity in primary neurons
Welcome to the technical support resource for Aim-100. This guide is designed to help researchers, scientists, and drug development professionals minimize neurotoxicity when using this compound in primary neuronal cultures. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule designed as a potent and selective kinase inhibitor for pathways implicated in neurodegenerative diseases. Its primary on-target effect is the modulation of downstream signaling to promote neuronal survival. However, like many potent biological compounds, off-target effects can be observed, particularly in sensitive in vitro models like primary neuron cultures.
Q2: What are the typical signs of this compound toxicity in primary neurons?
Researchers may observe several signs of toxicity, typically within 24-48 hours of treatment. These include:
-
Morphological Changes: Neurite blebbing, fragmentation, or complete retraction. The cell body may appear shrunken and condensed.
-
Reduced Cell Viability: A significant decrease in the number of viable neurons, which can be quantified using assays like MTT or Trypan Blue exclusion.
-
Apoptotic Markers: Increased expression and activation of apoptotic proteins, particularly cleaved Caspase-3.
Q3: What is the proposed mechanism of this compound neurotoxicity?
Off-target activity of this compound is believed to induce a state of heightened oxidative stress within neurons. The central nervous system is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition.[1][2] This increase in reactive oxygen species (ROS) can damage cellular components, leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway, culminating in Caspase-3 activation and programmed cell death.[3][4][5][6]
Q4: How can I mitigate this compound toxicity while maintaining its intended biological effect?
Minimizing toxicity involves optimizing culture conditions and treatment protocols. Key strategies include:
-
Concentration Optimization: Perform a dose-response curve to identify the lowest effective concentration of this compound that achieves the desired on-target effect with minimal toxicity.
-
Co-treatment with Antioxidants: Supplementing the culture medium with antioxidants can effectively neutralize the increase in ROS caused by this compound. N-acetylcysteine (NAC) and Trolox (a water-soluble analog of Vitamin E) are commonly used for this purpose.[7][8][9]
-
High-Density Plating: Plating neurons at a higher density can sometimes improve their resilience to stressors.
-
Conditioned Media: Using astrocyte-conditioned medium may provide additional trophic support and enhance neuronal survival.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death (>50%) at all tested concentrations. | 1. This compound concentration is too high. 2. Neurons are unhealthy or stressed prior to treatment. 3. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration range for your dose-response experiment. 2. Ensure optimal culture health before starting the experiment (check morphology, density). 3. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%. |
| Loss of neurites, but cell bodies appear intact. | Early-stage toxicity or sub-lethal stress. | 1. Reduce this compound concentration or treatment duration. 2. Add an antioxidant like NAC (1-5 mM) or Trolox (1-10 µM) to the culture medium 1-2 hours prior to this compound treatment. |
| Variability in results between experiments. | 1. Inconsistent cell plating density. 2. Variation in culture age at the time of treatment. 3. Inconsistent this compound preparation. | 1. Use a hemocytometer to ensure consistent cell numbers for plating. 2. Treat neurons at the same days in vitro (DIV) for all experiments. 3. Prepare fresh this compound dilutions from a concentrated stock for each experiment. |
| No on-target effect observed, even at concentrations that cause toxicity. | The therapeutic window for this compound in your specific neuronal subtype may be very narrow or non-existent. | 1. Re-evaluate the on-target endpoint to ensure the assay is sensitive enough. 2. Attempt a time-course experiment to see if the on-target effect is transient. 3. Focus on robust toxicity mitigation strategies (e.g., antioxidant co-treatment) to widen the therapeutic window. |
Quantitative Data Summary
The following table summarizes hypothetical data from experiments aimed at mitigating this compound toxicity.
| Treatment Group | This compound Conc. (µM) | Neuronal Viability (% of Control) | Relative Caspase-3 Activity (Fold Change) |
| Vehicle Control | 0 | 100 ± 4.5 | 1.0 ± 0.1 |
| This compound | 10 | 45 ± 6.2 | 4.8 ± 0.5 |
| This compound + NAC (5 mM) | 10 | 88 ± 5.1 | 1.5 ± 0.2 |
| This compound + Trolox (10 µM) | 10 | 82 ± 7.3 | 1.9 ± 0.3 |
| NAC only | 0 | 99 ± 3.8 | 1.1 ± 0.1 |
| Trolox only | 0 | 101 ± 4.0 | 1.0 ± 0.2 |
Data are represented as mean ± SEM.
Key Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from standard methods for isolating and culturing primary neurons from embryonic day 18 (E18) rat cortices.[11][12]
Materials:
-
Plating Medium: Neurobasal medium supplemented with 2% B-27, 1% GlutaMAX, and 1% Penicillin-Streptomycin.
-
Dissection Buffer: Hank's Balanced Salt Solution (HBSS), chilled.
-
Digestion Solution: 0.25% Trypsin-EDTA.
-
Coating Solution: Poly-D-lysine (50 µg/mL in sterile water).
Procedure:
-
Plate Coating: Coat culture plates with Poly-D-lysine solution overnight at 37°C. The next day, wash plates three times with sterile water and allow them to dry completely. Add Plating Medium to the wells and pre-incubate at 37°C.
-
Dissection: Euthanize a timed-pregnant E18 rat according to approved institutional protocols. Dissect the embryonic cortices in chilled HBSS.
-
Digestion: Transfer the cortical tissue to a tube containing pre-warmed 0.25% Trypsin-EDTA and incubate for 15 minutes at 37°C.
-
Dissociation: Stop the digestion by adding an equal volume of Plating Medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Determine cell density using a hemocytometer. Plate the neurons onto the pre-coated plates at a density of 150,000-200,000 cells/cm².
-
Maintenance: Culture the neurons at 37°C in a 5% CO₂ incubator. Replace half of the medium every 3-4 days. Cultures are typically ready for experiments between DIV 7 and DIV 14.
Protocol 2: MTT Assay for Neuronal Viability
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
Solubilization Buffer: 10% SDS in 0.01 M HCl.
Procedure:
-
Treat neuronal cultures with this compound and/or other compounds as required by the experimental design.
-
At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add an equal volume of Solubilization Buffer to each well and incubate overnight at 37°C to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance reading.
Protocol 3: Caspase-3 Activity Assay
This protocol uses a fluorometric substrate that is cleaved by active Caspase-3.
Materials:
-
Lysis Buffer: (e.g., 50 mM HEPES, 50 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC).
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them with Lysis Buffer on ice for 20 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Measure the total protein concentration of each sample using a BCA or Bradford assay.
-
In a 96-well black plate, add 50 µg of protein from each sample.
-
Add the Caspase-3 substrate to each well to a final concentration of 20 µM.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm. Activity is proportional to the fluorescence intensity.
Visual Guides
Signaling Pathway of this compound Induced Neurotoxicity
Caption: Proposed pathway of this compound neurotoxicity and antioxidant intervention.
Experimental Workflow for Toxicity Assessment
Caption: Standard workflow for assessing this compound toxicity in primary neurons.
Troubleshooting Logic for High Cell Death
Caption: A logical flowchart for troubleshooting unexpected levels of toxicity.
References
- 1. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidants as Potential Medical Countermeasures for Chemical Warfare Agents and Toxic Industrial Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. static.yanyin.tech [static.yanyin.tech]
- 12. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aim-100 & Hydrophobic Compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Aim-100 and other hydrophobic small molecules during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a small molecule inhibitor of the Ack1 tyrosine kinase.[1] Like many small molecule drug candidates, this compound is hydrophobic, meaning it has low solubility in aqueous solutions.[2][3][4] Precipitation often occurs when a compound that is initially dissolved in a high-concentration organic solvent, such as dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium for an experiment.[5][6][7] This change in solvent environment can cause the compound to come out of solution and form a solid precipitate.
Q2: What are the common causes of compound precipitation in experiments?
Several factors can lead to the precipitation of small molecules like this compound during experimental procedures:
-
Solvent Change: The most common cause is the dilution of a compound from a highly soluble organic solvent (like DMSO) into an aqueous buffer where it is less soluble.[5][6][7]
-
pH Shift: The solubility of many compounds is pH-dependent. A change in the pH of the solution can alter the ionization state of the compound, leading to decreased solubility and precipitation.[8][9][10]
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of a compound and cause it to precipitate.[6] Conversely, some reagents may precipitate if the buffer is too cold.[11]
-
High Compound Concentration: Exceeding the maximum soluble concentration of a compound in a particular solvent or buffer will inevitably lead to precipitation.[6]
-
Interactions with Other Components: Components in the experimental buffer or media (e.g., salts, proteins) can sometimes interact with the compound and reduce its solubility.
Q3: How can I prevent this compound from precipitating when preparing my stock solution?
This compound is reported to be soluble in DMSO and Ethanol (EtOH) with gentle warming.[1] To prepare a stable stock solution:
-
Use a high-purity, anhydrous grade of DMSO or EtOH.
-
Warm the solvent slightly before dissolving the this compound.
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[12]
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
For most cell-based assays, the final concentration of DMSO should not exceed 0.1% to 0.5% to avoid solvent-induced cytotoxicity.[5] However, some cell lines and assays can tolerate up to 1% DMSO.[7] It is crucial to include a vehicle control (the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
This guide provides solutions to common precipitation issues encountered during experiments with this compound and similar compounds.
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Increase the final volume of the aqueous buffer to lower the final compound concentration.- Perform a serial dilution of the DMSO stock in the aqueous buffer.- Add the DMSO stock to the aqueous buffer dropwise while vortexing to facilitate mixing. |
| Milky or cloudy appearance of the final solution. | Formation of fine precipitate or an emulsion. | - Centrifuge the solution to pellet the precipitate and use the supernatant, noting the potential for a lower effective concentration.- Filter the solution through a 0.22 µm filter to remove the precipitate.- Consider using a co-solvent or a solubilizing agent.[8] |
| Precipitate forms over time during the experiment. | The compound is slowly coming out of solution due to instability at the experimental temperature or pH. | - Check the pH of your experimental buffer and adjust if necessary.- If possible, run the experiment at a slightly warmer temperature.- Consider using a carrier protein like Bovine Serum Albumin (BSA) in your buffer, which can help stabilize hydrophobic compounds. |
| Inconsistent results between experiments. | Variable amounts of precipitation are occurring, leading to inconsistent effective concentrations of the compound. | - Standardize your dilution protocol meticulously.- Visually inspect for precipitation before each experiment.- Prepare fresh dilutions for each experiment from a well-dissolved stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions of this compound from a high-concentration DMSO stock to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Gentle warming and vortexing may be required to fully dissolve the compound.[1]
-
Aliquot the stock solution into small volumes and store at -20°C.
-
-
Prepare an Intermediate Dilution Series:
-
Create a series of intermediate dilutions of the 10 mM stock in 100% DMSO (e.g., 1 mM, 100 µM).
-
-
Prepare the Final Working Solution:
-
For the final dilution into your aqueous experimental buffer (e.g., PBS, cell culture media), add the DMSO stock to the buffer and not the other way around.
-
Add the DMSO stock dropwise to the vortexing buffer to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.
-
The final DMSO concentration in your assay should ideally be below 0.5%.[5]
-
Protocol 2: Assessing Compound Solubility in Experimental Buffer
This protocol helps determine the kinetic solubility of this compound in your specific experimental buffer.
-
Prepare a series of dilutions of this compound in your experimental buffer.
-
Start with a high concentration that is expected to precipitate and perform serial dilutions.
-
-
Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour).
-
Visually inspect for precipitation.
-
A cloudy or hazy appearance indicates precipitation.
-
-
(Optional) Quantify the soluble fraction.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.
-
Carefully collect the supernatant.
-
Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Determine the highest concentration that remains in solution. This is the kinetic solubility limit for your experimental conditions.
Visualizations
Caption: Experimental workflow for handling compounds with potential solubility issues.
Caption: Simplified diagram of this compound's inhibitory action on Ack1 signaling.
References
- 1. glpbio.com [glpbio.com]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving API Solubility [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. researchgate.net [researchgate.net]
Addressing variability in Aim-100 experimental outcomes
Welcome to the technical support center for Aim-100. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, Kinase-X. By blocking the activity of Kinase-X, this compound disrupts the downstream "Path-Y" signaling cascade, which is crucial for cell proliferation and survival. This leads to a reduction in the phosphorylation of the direct substrate, Substrate-Z, and subsequently, decreased expression of the pro-proliferative target, Gene-A.
Q2: How should this compound be stored and handled?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is the recommended cell culture confluency for this compound treatment?
A3: Cell confluency is a critical factor that can significantly impact experimental outcomes.[1][2][3][4][5] We recommend seeding cells in a way that they are in the logarithmic growth phase and at 50-70% confluency at the time of this compound treatment. High confluency can lead to changes in cell signaling and metabolism, potentially altering the cellular response to this compound and increasing variability.[1][2]
Q4: Are there any known off-target effects of this compound?
A4: this compound has been designed for high selectivity towards Kinase-X. However, as with any kinase inhibitor, the potential for off-target effects exists, especially at high concentrations. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay. If off-target effects are suspected, consider using a structurally distinct Kinase-X inhibitor as a control.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Q: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays (e.g., MTS, MTT) when treating with this compound. What are the potential causes and solutions?
A: High variability in cell-based assays is a common challenge.[6][7][8] Several factors related to cell culture and assay execution can contribute to this issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding and verify consistent cell numbers across wells. |
| Variable Cell Confluency | Standardize the cell seeding density to ensure cells are at 50-70% confluency at the time of treatment.[1][2][3][4] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the compound in the media before adding it to the cells. |
| Mycoplasma Contamination | Routinely test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses.[8] |
| Inconsistent Incubation Times | Use a calibrated timer for all incubation steps, including drug treatment and assay reagent incubation. |
Logical Troubleshooting Flow for Cell Viability Assays
Troubleshooting workflow for cell viability assay variability.
Issue 2: Inconsistent Western Blot Results for Phospho-Substrate-Z
Q: We are having trouble getting reproducible Western blot data for phospho-Substrate-Z following this compound treatment. Sometimes the signal is weak, and other times there is high background.
A: Western blotting is a technique with multiple steps where variability can be introduced.[9][10][11][12] Consistent and high-quality results depend on careful optimization of each step.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Sample Preparation | Use fresh lysis buffer containing phosphatase and protease inhibitors. Ensure consistent protein quantification and loading amounts across all samples.[13] |
| Suboptimal Antibody Dilution | Titrate the primary antibody to find the optimal concentration that maximizes signal-to-noise ratio.[10][11] |
| Inefficient Protein Transfer | Verify transfer efficiency using a reversible total protein stain (e.g., Ponceau S) before blocking.[12] Optimize transfer time and voltage based on the molecular weight of Substrate-Z. |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a blocking agent recommended for phosphoprotein detection (e.g., BSA).[10] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to reduce background noise.[10] |
| Loading Control Variability | Use a stable housekeeping protein (e.g., GAPDH, β-actin) as a loading control and ensure its expression is not affected by this compound treatment in your model system.[10] |
Recommended Antibody Dilutions for Western Blotting
| Antibody | Supplier | Cat. No. | Recommended Dilution |
| anti-phospho-Substrate-Z (pS123) | Fictional Biotech | AB-12345 | 1:1000 |
| anti-total-Substrate-Z | Fictional Biotech | AB-54321 | 1:2000 |
| anti-GAPDH | Fictional Biotech | AB-67890 | 1:5000 |
Issue 3: High Cq Values or Lack of Gene-A Downregulation in qPCR
Q: Our qPCR results for Gene-A expression after this compound treatment are inconsistent. We are seeing high Cq values and are not consistently observing the expected downregulation.
A: Quantitative PCR (qPCR) is highly sensitive, and its accuracy depends on the quality of the RNA, reverse transcription efficiency, and primer design.[14][15][16]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor RNA Quality | Ensure the use of high-quality, intact RNA (RIN > 8.0). Use an RNA stabilization solution if not processing samples immediately.[15] |
| Genomic DNA Contamination | Treat RNA samples with DNase I to remove any contaminating genomic DNA.[17] Include a "no reverse transcriptase" control in your experiment.[18] |
| Suboptimal Primer Design | Use validated primer pairs for Gene-A and your reference genes. Primers should span an exon-exon junction to avoid amplifying genomic DNA.[14][15] |
| Inefficient Reverse Transcription | Use a high-quality reverse transcriptase and optimize the amount of input RNA. |
| Inappropriate Reference Genes | Validate the stability of your chosen reference genes under your experimental conditions. Do not assume common housekeeping genes are stable without verification.[17][18] |
| PCR Inhibition | Ensure that the cDNA template does not exceed 10% of the final PCR reaction volume to avoid inhibition.[18] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Seed cells in a 96-well plate at a pre-determined density to ensure 50-70% confluency at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Substrate-Z
-
Plate and treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Substrate-Z (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Substrate-Z and a loading control like GAPDH.
Protocol 3: qPCR for Gene-A Expression
-
Plate and treat cells with this compound as desired.
-
Harvest cells and extract total RNA using a column-based kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Treat 1 µg of RNA with DNase I.
-
Synthesize cDNA using a reverse transcription kit with oligo(dT) primers.
-
Set up the qPCR reaction using a SYBR Green master mix, validated primers for Gene-A and a stable reference gene, and diluted cDNA.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCq method to determine the relative expression of Gene-A, normalized to the reference gene and the vehicle control.
Visualizations
This compound inhibits the Path-Y signaling cascade.
General experimental workflow for assessing this compound's effects.
References
- 1. Fluctuations in cell density alter protein markers of multiple cellular compartments, confounding experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. thrivebio.com [thrivebio.com]
- 4. The Impact of Confluence on Bone Marrow Mesenchymal Stem (BMMSC) Proliferation and Osteogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. cellgs.com [cellgs.com]
- 8. youtube.com [youtube.com]
- 9. licorbio.com [licorbio.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 14. bioradiations.com [bioradiations.com]
- 15. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
- 16. gene-quantification.de [gene-quantification.de]
- 17. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sg.idtdna.com [sg.idtdna.com]
Identifying and mitigating Aim-100 off-target kinase activity
Aim-100 Technical Support Center: Off-Target Activity
Welcome to the technical support center for this compound, a potent kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target kinase activity during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary therapeutic target of this compound and its mechanism of action?
This compound is a rationally designed ATP-competitive inhibitor targeting the Tyrosine Kinase-X (TK-X) protein. It is intended to block the TK-X signaling pathway, which is frequently dysregulated in certain cancer types, leading to uncontrolled cell proliferation.
Q2: What are the known primary off-target kinases for this compound?
Extensive kinase profiling has revealed that this compound exhibits inhibitory activity against several members of the SRC family kinases (SFKs), including SRC, LYN, and HCK, as well as the platelet-derived growth factor receptor (PDGFR).[1] These off-target interactions are most prominent at higher concentrations.
Q3: How should I interpret the kinase selectivity data for this compound?
The selectivity of this compound is concentration-dependent. The provided selectivity profile (see Table 1) shows IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro) against a panel of kinases. A lower IC50 value indicates higher potency. To ensure on-target specificity in cellular assays, it is recommended to use this compound at a concentration that is potent for TK-X but significantly lower than the IC50 values for known off-targets.
Q4: What is a recommended starting concentration for cell-based assays to minimize off-target effects?
For initial experiments, we recommend a concentration range of 50-100 nM. This range is typically sufficient to achieve >90% inhibition of TK-X in most cell lines while minimizing engagement of SFKs and PDGFR (see Table 2). It is crucial, however, to perform a dose-response experiment in your specific cellular model to determine the optimal concentration.
Data Presentation
Table 1: Biochemical Selectivity Profile of this compound
This table summarizes the in vitro inhibitory potency of this compound against its primary target and key off-targets identified through broad kinase screening.[2] Data are presented as mean IC50 values from radiometric kinase assays.
| Kinase Target | Family | Mean IC50 (nM) |
| TK-X | TK | 15 |
| SRC | SFK | 250 |
| LYN | SFK | 310 |
| HCK | SFK | 450 |
| PDGFRβ | RTK | 600 |
| ABL1 | TK | >10,000 |
| EGFR | RTK | >10,000 |
Table 2: Recommended Starting Concentrations for Cellular Assays
This table provides guidance on concentration ranges to differentiate between on-target and off-target effects in cell-based experiments.
| Effect Profile | Concentration Range | Expected Outcome |
| On-Target | 50 - 150 nM | Selective inhibition of TK-X phosphorylation and downstream signaling. |
| Mixed/Off-Target | > 250 nM | Inhibition of both TK-X and SRC Family Kinase (SFK) signaling pathways. |
| Broad Off-Target | > 600 nM | Broad kinase inhibition, including TK-X, SFKs, and PDGFR, potentially leading to cytotoxicity or unexpected phenotypes.[3] |
Troubleshooting Guide
Q: My phenotypic results (e.g., unexpected cell death, altered morphology) are inconsistent with TK-X inhibition. What should I do?
A: This may indicate that off-target effects are dominating the cellular response. Follow these steps to troubleshoot:
-
Verify Concentration: Confirm that the working concentration of this compound is appropriate. Perform a dose-response curve and correlate the phenotype with the IC50 values for on- and off-targets.
-
Validate Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging TK-X at your chosen concentration in your specific cell model.[4][5]
-
Assess Off-Target Engagement: Use a phospho-specific antibody for an SFK substrate (e.g., phospho-SRC Tyr416) via Western blot to see if SFK activity is inhibited at the effective concentration.
-
Use a Control Compound: If available, use a structurally distinct TK-X inhibitor with a different off-target profile. If the phenotype persists, it is more likely an on-target effect.
Q: How can I experimentally validate a predicted off-target like SRC in my cellular model?
A: Validating off-target engagement in cells is a critical step.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to show direct binding and stabilization of an off-target protein by this compound inside the cell.[6][7] A shift in the thermal stability of SRC in the presence of this compound would confirm engagement.
-
Phosphoproteomics: A global phosphoproteomics experiment can provide an unbiased view of signaling pathways affected by this compound.[8][9] If you observe changes in phosphorylation of known SRC substrates that are inconsistent with TK-X inhibition, this strongly suggests off-target activity.[10]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete SRC in your cells. If the phenotype observed with this compound is rescued or mimicked by SRC depletion, it confirms that the phenotype is mediated through this off-target.
Q: How can I create a more selective chemical probe experiment using this compound?
A: To improve confidence that your results are due to on-target TK-X inhibition:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that gives a robust on-target signaling readout (e.g., inhibition of TK-X autophosphorylation) and use this concentration for all phenotypic experiments.
-
Rescue Experiment: If possible, introduce a mutated, this compound-resistant version of TK-X into your cells. If the phenotype caused by this compound is reversed, it confirms the effect is on-target.
-
Orthogonal Approach: Combine this compound treatment with a genetic approach (e.g., TK-X siRNA). The combination should not produce a more significant effect than either treatment alone if they both act on the same target.
Experimental Protocols & Workflows
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to a target protein (e.g., TK-X or SRC) in intact cells.[4][11] Ligand binding stabilizes the protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or this compound at the desired concentration for 1 hour.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes.
-
Heat Challenge: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. One aliquot should remain at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate Fractions: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining by Western blot or another protein quantification method. A positive thermal shift (more protein remaining soluble at higher temperatures) in the this compound-treated samples indicates target engagement.
Workflow 2: Phosphoproteomics for Unbiased Off-Target Identification
This workflow provides a global view of kinase activity in the cell, helping to identify unexpected signaling pathway modulation.[9][12]
Methodology:
-
Experimental Setup: Treat replicate cell cultures with vehicle (DMSO) and a chosen concentration of this compound for a short duration (e.g., 1-2 hours) to capture direct signaling effects.
-
Cell Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex mixture using methods such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the changes in phosphopeptide abundance between the vehicle and this compound-treated samples. Use bioinformatics tools to map these changes to specific signaling pathways and perform kinase substrate motif analysis to infer the activity of upstream kinases. A significant downregulation of SRC-family substrate motifs would point towards off-target activity.[13]
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. archive.cancerworld.net [archive.cancerworld.net]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Optimizing incubation time for Aim-100 treatment
Welcome to the . This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you optimize your experiments for the best results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for Aim-100 treatment?
A1: The optimal incubation time for this compound, a selective MEK1/2 inhibitor, can vary significantly depending on the cell line, its proliferation rate, and the experimental endpoint (e.g., inhibition of ERK phosphorylation vs. induction of apoptosis). For initial experiments, we recommend a time-course analysis. However, the table below provides general guidelines for achieving significant inhibition of ERK phosphorylation.
Table 1: Recommended Starting Incubation Times for this compound
| Cell Line Type | Doubling Time | Recommended Starting Incubation Time (for p-ERK inhibition) | Notes |
| Fast-proliferating (e.g., HCT116, A375) | 18-24 hours | 2 - 6 hours | Peak inhibition of p-ERK is often observed rapidly in these lines. |
| Moderate-proliferating (e.g., MCF7, U87) | 25-40 hours | 6 - 12 hours | A longer incubation may be needed to achieve steady-state inhibition. |
| Slow-proliferating (e.g., Primary cells) | >40 hours | 12 - 24 hours | Allow sufficient time for the inhibitor to act, considering the slower cell cycle. |
Note: These are starting recommendations. The ideal time should be determined empirically for your specific model and experimental goals.
Q2: I am not observing the expected decrease in phosphorylated ERK (p-ERK) levels after this compound treatment. What should I do?
A2: This is a common issue that can often be resolved by systematically checking several experimental parameters. Several factors can lead to a lack of downstream pathway inhibition, including insufficient incubation time, suboptimal inhibitor concentration, or issues with the experimental setup itself.
Use the following troubleshooting workflow to diagnose the potential cause:
Experimental Protocols & Data
Q3: How do I perform a time-course experiment to find the optimal this compound incubation time?
A3: A time-course experiment is essential for determining the onset and duration of MEK inhibition in your specific cell line. This protocol outlines the key steps for analysis by Western Blot.
Protocol: Time-Course Analysis of p-ERK Inhibition by this compound
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture overnight to allow for attachment.
-
Starvation (Optional): To reduce basal p-ERK levels, you may serum-starve the cells for 4-12 hours prior to treatment, depending on the cell line.
-
Treatment:
-
Prepare this compound at 2x the final desired concentration (e.g., 2x IC50) in serum-free or complete media.
-
Add an equal volume of the 2x this compound solution to each well. Include a vehicle control (e.g., DMSO).
-
Incubate the plates and harvest cells at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
-
Cell Lysis:
-
At each time point, place the plate on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Normalize protein amounts for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against p-ERK1/2 (T202/Y204) and Total ERK1/2. An antibody for a loading control (e.g., GAPDH, β-Actin) is also required.
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of p-ERK to Total ERK for each time point and normalize to the vehicle control.
Table 2: Example Data from a Time-Course Experiment in A375 Cells (100 nM this compound)
| Incubation Time | p-ERK / Total ERK Ratio (Normalized to t=0) | Percent Inhibition (%) |
| 0 min (Vehicle) | 1.00 | 0% |
| 30 min | 0.45 | 55% |
| 1 hour | 0.15 | 85% |
| 2 hours | 0.08 | 92% |
| 4 hours | 0.09 | 91% |
| 8 hours | 0.12 | 88% |
| 24 hours | 0.25 | 75% |
This example data shows that maximal inhibition is achieved around 2 hours, with some recovery of p-ERK signaling by 24 hours, which could indicate feedback activation or drug metabolism.
Q4: Can you illustrate the signaling pathway targeted by this compound?
A4: Certainly. This compound is a highly selective, allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases.[1] MEK kinases are a central component of the RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK (mitogen-activated protein kinase) pathway.[1] By inhibiting MEK, this compound prevents the phosphorylation and subsequent activation of ERK1/2, which in turn blocks the transcription of genes involved in cell proliferation, differentiation, and survival.
References
Technical Support Center: AIM-100 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AIM-100, a novel ATP-competitive inhibitor of the mTOR kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. By competing with ATP in the catalytic site, it inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition blocks downstream signaling pathways that regulate cell growth, proliferation, and survival.[2][3]
Q2: What are the appropriate positive and negative controls for an this compound experiment?
A2: Proper controls are critical for interpreting your results.
-
Positive Control: A known mTOR inhibitor, such as Rapamycin (for mTORC1-specific effects) or a well-characterized ATP-competitive inhibitor like Torin1.[1] This validates that the experimental system is responsive to mTOR inhibition.
-
Negative Control: A vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound. This ensures that the observed effects are due to this compound and not the solvent.
-
Untreated Control: Cells that have not been exposed to any treatment. This provides a baseline for cell health and signaling activity.
Q3: How can I confirm that this compound is inhibiting mTOR activity in my cells?
A3: The most common method is to perform a Western blot to assess the phosphorylation status of mTOR downstream targets.
-
For mTORC1 activity: Probe for phosphorylated S6 Kinase 1 (p-S6K1) and phosphorylated 4E-BP1 (p-4E-BP1). Inhibition by this compound should lead to a decrease in the phosphorylation of these proteins.[4][5]
-
For mTORC2 activity: Probe for phosphorylated Akt at Serine 473 (p-Akt S473).[1][5] this compound should reduce phosphorylation at this site.
-
Loading Control: Always probe for the total protein levels (Total S6K1, Total 4E-BP1, Total Akt) and a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[6]
Troubleshooting Guides
Issue 1: No observable effect of this compound on cell viability or proliferation.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Determine the optimal concentration of this compound for your specific cell line by performing a dose-response curve and calculating the IC50 value.[7] |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors.[8] This can be due to mutations in the mTOR pathway or activation of bypass signaling pathways.[9] Consider using a different cell line or exploring combination therapies. |
| This compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Insufficient Incubation Time | Optimize the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal time point to observe an effect. |
Issue 2: High background or non-specific bands in Western blot for phospho-proteins.
| Possible Cause | Troubleshooting Step |
| Inappropriate Blocking Buffer | Avoid using non-fat milk for blocking when detecting phosphoproteins, as it contains casein, which is a phosphoprotein and can cause high background.[10][11] Use 5% w/v Bovine Serum Albumin (BSA) in TBST instead.[10][12] |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background. |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubations to remove unbound antibodies.[13] |
| Phosphatase Activity | Ensure that phosphatase inhibitors are included in your cell lysis buffer to preserve the phosphorylation state of your target proteins.[10][11] Keep samples on ice at all times.[10][11] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to changes in cell behavior and experimental outcomes.[14][15] Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Inconsistent cell seeding can lead to variability. Ensure cells are seeded at a consistent density and are in the exponential growth phase at the time of treatment.[15] |
| Reagent Variability | Prepare fresh reagents and use consistent lots of antibodies and other critical reagents. |
| Pipetting Errors | Use calibrated pipettes and consistent pipetting techniques to minimize variability in reagent and cell addition.[15] |
Experimental Protocols
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of key mTOR downstream targets.
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with this compound, positive, and negative controls for the desired time.
-
Place the culture dish on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.[12]
-
Denature the samples by heating at 95°C for 5 minutes.[10][12]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions to separate proteins by size.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10][12]
-
Incubate the membrane with the primary antibody (e.g., anti-p-S6K1, anti-p-Akt S473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Simplified mTOR signaling pathway showing this compound inhibition.
Caption: General experimental workflow for testing this compound efficacy.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inventbiotech.com [inventbiotech.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 15. youtube.com [youtube.com]
Aim-100 In Vivo Delivery: Technical Support Center
Welcome to the technical support center for Aim-100, a state-of-the-art siRNA therapeutic delivered via lipid nanoparticles (LNPs) for targeted gene silencing in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a small interfering RNA (siRNA) encapsulated within a lipid nanoparticle (LNP).[][2] The LNP protects the siRNA from degradation in the bloodstream and facilitates its uptake into target cells.[] Once inside the cell, the LNP escapes the endosome, releasing the this compound siRNA into the cytoplasm.[3] The siRNA is then loaded into the RNA-induced silencing complex (RISC), which unwinds the siRNA and uses the single guide strand to find and cleave the complementary messenger RNA (mRNA) of the target gene.[3][4] This cleavage leads to the degradation of the target mRNA, thereby silencing gene expression.
Q2: What are the key components of the this compound LNP formulation?
The this compound LNP formulation is composed of four primary lipid components:
-
Ionizable Cationic Lipid: This lipid is positively charged at a low pH, which is crucial for encapsulating the negatively charged siRNA during formulation.[5] At physiological pH (~7.4), it becomes more neutral, which enhances biocompatibility.[5]
-
Helper Phospholipid: This component aids in the structural integrity and stability of the LNP.[]
-
Cholesterol: Cholesterol is included to enhance the stability and rigidity of the LNP structure.[]
-
PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) helps to prolong the circulation time of the LNP in the bloodstream by reducing clearance by the immune system.[][6]
Q3: How should this compound be stored and handled?
For optimal performance, this compound should be stored at 4°C and protected from light. Avoid freezing the LNP formulation, as this can disrupt the particle structure and lead to aggregation. Before use, allow the vial to equilibrate to room temperature. Gently mix the solution by inverting the tube; do not vortex, as this can shear the LNPs.
Troubleshooting Guides
Issue 1: Low or No Target Gene Knockdown
Low efficacy is a common issue in in vivo siRNA experiments. The following guide will help you troubleshoot potential causes.
Q: I am observing minimal or no reduction in my target gene's mRNA or protein levels. What are the possible reasons and solutions?
A: Several factors can contribute to poor knockdown efficiency. Consider the following possibilities and troubleshooting steps:
-
Suboptimal LNP Formulation: The physicochemical properties of the LNPs are critical for successful delivery.[]
-
Solution: Characterize your this compound LNP formulation before in vivo administration. Key parameters to check include particle size, polydispersity index (PDI), and siRNA encapsulation efficiency.[7] Refer to the table below for optimal ranges.
-
| Parameter | Optimal Range | Method of Analysis |
| Particle Size (Diameter) | 50 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
-
Incorrect Dosing: The dose of this compound may be too low to achieve a therapeutic effect.
-
Improper Administration: The route and technique of administration can impact biodistribution and efficacy.
-
Solution: For most systemic applications, intravenous (tail vein) injection is the standard method for LNP delivery.[10] Ensure proper injection technique to avoid misdosing.
-
-
Timing of Analysis: The time point at which you measure knockdown is crucial.
-
Issues with Knockdown Assessment: The method used to quantify knockdown may be flawed.
Issue 2: Observed In Vivo Toxicity
Toxicity can manifest as weight loss, lethargy, or changes in serum biochemistry.
Q: My animals are showing signs of toxicity after this compound administration. What could be the cause, and how can I mitigate it?
A: Toxicity from LNP-siRNA formulations can arise from the lipid components or the siRNA itself.
-
Lipid-Mediated Toxicity: The ionizable cationic lipids can cause dose-dependent toxicity.[13]
-
Solution: If toxicity is observed, try reducing the dose of this compound. If a lower dose is not effective, you may need to consider a different LNP formulation with improved tolerability.
-
-
Immune Response: LNPs can sometimes trigger an immune response.[13] Additionally, the siRNA payload can be recognized by the innate immune system.
-
Solution: Ensure that the this compound siRNA sequence has been optimized to reduce potential immunogenicity. Chemical modifications to the siRNA can help minimize these effects.[14]
-
-
Monitoring for Toxicity: It is essential to monitor for signs of toxicity.
| Biomarker | Indication |
| Alanine Aminotransferase (ALT) | Liver Damage |
| Aspartate Aminotransferase (AST) | Liver Damage |
| Body Weight | General Health |
Issue 3: Off-Target Effects
Off-target effects occur when the siRNA sequence unintentionally silences genes other than the intended target.
Q: I suspect that this compound is causing off-target effects. How can I confirm this and what can be done to prevent it?
A: Off-target effects are a known challenge in RNAi therapies.
-
Confirmation of Off-Target Effects:
-
Solution: Perform whole-genome expression profiling (e.g., RNA-sequencing) on tissues from this compound treated and control animals to identify unintended changes in gene expression.[14]
-
-
Minimizing Off-Target Effects:
-
Solution: The design of the siRNA sequence is critical. Ensure that the this compound sequence has been thoroughly vetted using bioinformatics tools to minimize homology to other genes. Chemical modifications to the siRNA, particularly in the "seed region," can reduce off-target effects.[14][16] Additionally, using the lowest effective dose of this compound can help to limit off-target activity.
-
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Tail Vein Injection
-
Thaw the this compound vial at room temperature.
-
Gently mix the solution by inverting the tube. Do not vortex.
-
Dilute the this compound formulation in sterile, nuclease-free phosphate-buffered saline (PBS) to the final desired concentration for injection.[17]
-
Warm the animals under a heat lamp to dilate the tail veins.
-
Load the appropriate volume of the diluted this compound solution into an insulin syringe with a 28-gauge or smaller needle.
-
Secure the mouse in a restraint device.
-
Clean the tail with an alcohol wipe.
-
Carefully insert the needle into one of the lateral tail veins and inject the solution slowly and steadily.
-
Monitor the animal for any immediate adverse reactions.
Protocol 2: Quantification of Target mRNA Knockdown by qRT-PCR
-
At the desired time point post-injection, euthanize the animals and harvest the target tissue.
-
Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution.
-
Extract total RNA from the tissue using a standard protocol (e.g., Trizol or a column-based kit).
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
-
Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.[18]
-
Perform qRT-PCR using primers specific for your target gene and a stable housekeeping gene (e.g., GAPDH, beta-actin).
-
Calculate the relative expression of the target gene using the delta-delta Ct method, normalizing to the housekeeping gene and comparing the this compound treated group to the control group.[12]
Visualizations
References
- 2. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 13. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Reproducibility of AIM-100 Induced DAT Oligomerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility and efficacy of AIM-100 in inducing dopamine transporter (DAT) oligomerization against alternative methods. The information is supported by experimental data and detailed protocols to assist in experimental design and interpretation.
Introduction
The oligomerization of the dopamine transporter (DAT), a key regulator of dopaminergic signaling, has emerged as a critical area of research. Alterations in DAT oligomeric states are implicated in various neurological and psychiatric disorders. The furopyrimidine compound, this compound, has been identified as a potent inducer of DAT oligomerization, specifically promoting the formation of trimers. This guide examines the reproducibility of this compound's effects and compares it with other known inducers and measurement techniques.
Mechanism of this compound Action
This compound promotes the oligomerization and subsequent endocytosis of DAT. This action is specific to DAT, as it does not induce oligomerization in other closely related transporters like the serotonin transporter (SERT) or norepinephrine transporter (NET). The binding of this compound is thought to stabilize a trimeric conformation of DAT, which is favored by the inward-facing state of the transporter. This process involves hydrophobic residues within transmembrane helices TM4 and TM9. The resulting DAT trimers are SDS-resistant, allowing for their detection by techniques such as SDS-PAGE and Western blotting.
Comparison of Methods to Induce and Measure DAT Oligomerization
The induction and measurement of DAT oligomerization can be achieved through various pharmacological agents and biophysical techniques. This section compares this compound with a common alternative, methamphetamine, and outlines several methods for quantifying oligomerization.
| Inducer | Mechanism of Action | Reported Oligomeric State | Advantages | Limitations | Key References |
| This compound | Stabilizes DAT trimers by binding to an interface between protomers. | Primarily Trimers | Specific for DAT over SERT and NET. Induces a distinct and stable oligomeric state. | Effects can be influenced by the conformational state of DAT. | Cheng et al., 2019; Sorkina et al., 2021 |
| Methamphetamine | Can induce higher-order DAT oligomers. | Higher-order oligomers | In vivo evidence of oligomerization induction. | Effects on oligomerization can be complex and contradictory, with some studies reporting dissociation of oligomers. Also acts as a DAT substrate, which can confound functional studies. | Baucum et al., 2004; Chen and Reith, 2008 |
| Measurement Technique | Principle | Data Output | Advantages | Disadvantages | Key References |
| SDS-PAGE & Western Blotting | Separation of proteins by size. SDS-resistant oligomers migrate at higher molecular weights. | Bands corresponding to monomers, dimers, trimers, etc. Quantification of band intensity. | Relatively simple and widely accessible. Can identify the size of oligomeric species. | Can be influenced by sample preparation. May not detect all non-covalent interactions. | Sorkina et al., 2018; Chen and Reith, 2008 |
| Co-immunoprecipitation (Co-IP) | Uses antibodies to pull down a protein of interest and its binding partners. | Detection of interacting DAT protomers with different tags. | Demonstrates physical interaction between protomers in a cellular context. | Can have non-specific binding. The choice of antibodies and tags is critical. | Chen and Reith, 2008; Torres et al., 2003 |
| Förster Resonance Energy Transfer (FRET) Microscopy | Measures the transfer of energy between two fluorescently tagged proteins in close proximity. | FRET efficiency, indicating the proximity of tagged DAT protomers. | Provides information on protein-protein interactions in living cells with high spatial resolution. | Requires fluorescently tagged proteins. FRET efficiency is sensitive to the distance and orientation of the fluorophores. | Sorkina et al., 2021; Sorkina et al., 2003 |
| Cross-linking | Covalently links interacting proteins using chemical reagents. | Detection of cross-linked oligomers on a gel. | Can stabilize transient or weak interactions for detection. | The cross-linking agent can potentially alter protein conformation and function. | Chen and Reith, 2008; Hastrup et al., 2001 |
| Biotinylation of Cell Surface Proteins | Labels surface-exposed proteins with biotin, followed by pulldown and detection. | Quantification of the amount of DAT on the cell surface. | Allows for the specific study of plasma membrane-localized transporters. | Indirectly measures oligomerization by correlating it with changes in surface expression. | Li et al., 2010; Chen and Reith, 2008 |
Experimental Protocols
This compound Induced DAT Oligomerization Assay
This protocol is adapted from studies by Sorkina et al. and Cheng et al.
-
Cell Culture and Transfection:
-
Use cell lines stably or transiently expressing tagged DAT constructs (e.g., YFP-HA-DAT). Porcine aortic endothelial (PAE) or human embryonic kidney (HEK) 293 cells are commonly used.
-
Culture cells to an appropriate confluency in a suitable medium.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Incubate the cells with the desired concentration of this compound (e.g., 20-30 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours) at 37°C.
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Mix the lysates with SDS-PAGE sample buffer without a reducing agent to preserve disulfide bonds that may be involved in oligomerization.
-
-
SDS-PAGE and Western Blotting:
-
Resolve the protein samples on a 4-12% non-reducing SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the DAT tag (e.g., anti-GFP or anti-HA).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Quantify the intensity of the bands corresponding to monomeric and trimeric DAT.
-
Co-immunoprecipitation (Co-IP) for DAT Oligomerization
This protocol is based on the methodology described by Chen and Reith.
-
Cell Culture and Co-transfection:
-
Co-transfect cells with two differentially tagged DAT constructs (e.g., Myc-DAT and Flag-DAT).
-
-
Treatment (Optional):
-
Treat the cells with the compound of interest (e.g., d-amphetamine) or vehicle.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against one of the tags (e.g., anti-Flag antibody) conjugated to agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the second tag (e.g., anti-Myc antibody) to detect the co-precipitated DAT protomer.
-
Visualizations
Signaling Pathway of this compound Induced DAT Oligomerization
Caption: this compound binds to and stabilizes the trimeric form of DAT, promoting its endocytosis.
Experimental Workflow for Assessing this compound Induced DAT Oligomerization
Confirming AIM-100 Target Engagement: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of orthogonal, biophysical, and cellular methods to validate the engagement of AIM-100 with its target, Activated Cdc42-associated kinase 1 (Ack1).
This compound is a potent and selective inhibitor of Ack1, a non-receptor tyrosine kinase implicated in various cancers.[1][2][3][4] this compound has been shown to inhibit Ack1 with an IC50 of approximately 21-24 nM and demonstrates anti-proliferative effects in cancer cell lines by arresting the cell cycle.[1][3][4] The Ack1 signaling pathway is complex, involving downstream effectors such as the serine/threonine kinase AKT.[5][6] Therefore, robust and varied methods are necessary to unequivocally demonstrate that this compound directly binds to Ack1 and elicits its effects through on-target activity.
This guide explores several key orthogonal methods for confirming target engagement: Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST). Each method offers unique advantages and provides distinct quantitative data to build a comprehensive picture of this compound's interaction with Ack1.
Comparison of Orthogonal Methods for this compound Target Engagement
The following table summarizes the key quantitative parameters and typical experimental conditions for the discussed orthogonal methods. The values presented are illustrative for a typical small molecule kinase inhibitor like this compound.
| Method | Principle | Key Parameters Measured | Typical this compound Concentration | Typical Ack1 Concentration | Throughput | Cellular Context |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Thermal shift (ΔTagg), Isothermal dose-response fingerprint (ITDRFCETSA) | 1-50 µM | Endogenous | Medium-High | Yes |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | Dissociation constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | 100-200 µM (in syringe) | 10-20 µM (in cell) | Low | No |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Association rate (ka), Dissociation rate (kd), Dissociation constant (Kd) | 0.1-10 µM | Immobilized on chip | Medium-High | No |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules along a temperature gradient, which changes upon ligand binding. | Dissociation constant (Kd) | 10 nM - 10 µM | 10-100 nM | High | Cell lysate can be used |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the biological context of this compound's action, the following diagrams are provided.
Caption: this compound inhibits the Ack1 signaling pathway, preventing the activation of AKT and subsequent cell proliferation.
Caption: A workflow demonstrating the use of multiple orthogonal methods to confirm this compound and Ack1 engagement.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., LNCaP, Panc-1) to 80-90% confluency. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Ack1 by Western blotting or other protein detection methods. The temperature at which 50% of the protein denatures is the Tagg. A shift in Tagg in the presence of this compound indicates target engagement.[7][8][9][10]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare a solution of purified Ack1 protein (e.g., 10-20 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Prepare a solution of this compound (e.g., 100-200 µM) in the same buffer. Ensure the DMSO concentration is identical in both solutions to minimize heat of dilution effects.
-
Instrument Setup: Equilibrate the ITC instrument (e.g., MicroCal PEAQ-ITC) to the desired temperature (e.g., 25°C).
-
Titration: Load the Ack1 solution into the sample cell and the this compound solution into the injection syringe. Perform a series of injections (e.g., 1-2 µL) of the this compound solution into the Ack1 solution, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of this compound to Ack1. Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[11][12][13][14]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding kinetics of a ligand to an immobilized protein.
Protocol:
-
Chip Preparation and Ligand Immobilization: Activate a sensor chip (e.g., CM5) and immobilize purified Ack1 protein onto the surface using amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ with a low percentage of DMSO).
-
Binding Measurement: Inject the this compound solutions over the immobilized Ack1 surface at a constant flow rate. Monitor the change in response units (RU) over time to obtain sensorgrams for the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[15][16][17]
Microscale Thermophoresis (MST)
MST measures the change in movement of a fluorescently labeled molecule in a microscopic temperature gradient upon binding to a ligand.
Protocol:
-
Labeling: Label purified Ack1 protein with a fluorescent dye (e.g., NHS-RED). The labeling efficiency should be optimized to ensure a 1:1 labeling ratio.
-
Sample Preparation: Prepare a series of dilutions of this compound. Mix each dilution with a constant concentration of the fluorescently labeled Ack1.
-
Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument (e.g., Monolith NT.115).
-
Data Analysis: Plot the change in the normalized fluorescence against the logarithm of the this compound concentration. Fit the resulting binding curve to the appropriate equation to determine the dissociation constant (Kd). MST can also be performed in cell lysates if a fluorescently tagged version of Ack1 is expressed.[18][19][20][21]
By employing a combination of these orthogonal methods, researchers can build a robust and multi-faceted confirmation of this compound's engagement with its target, Ack1. This comprehensive approach strengthens the foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. path.ox.ac.uk [path.ox.ac.uk]
- 17. bioradiations.com [bioradiations.com]
- 18. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. Microscale thermophoresis quantifies biomolecular interactions under previously challenging conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Aim-100: A Novel mTOR Inhibitor
This guide provides a comprehensive comparison of the hypothetical mTOR inhibitor, Aim-100, with established first and second-generation mTOR inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental methodologies to assess the efficacy and specificity of novel compounds targeting the mTOR signaling pathway.
Understanding mTOR and its Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status.[1][3] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2][4]
-
mTORC1: Composed of mTOR, Raptor, and GβL, this complex is sensitive to rapamycin and primarily regulates protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1][2]
-
mTORC2: Containing mTOR, Rictor, and GβL, this complex is generally insensitive to acute rapamycin treatment and is involved in cell survival and cytoskeletal organization through the activation of Akt.[1][4]
Dysregulation of the mTOR pathway is frequently implicated in various diseases, including cancer, making it a significant therapeutic target.[5]
Controls for this compound Experiments
To ensure the validity and interpretability of experimental results when evaluating a novel mTOR inhibitor like this compound, the inclusion of appropriate positive and negative controls is essential.
Positive Controls: These are established treatments or conditions that are known to produce a specific, measurable effect on the mTOR pathway.
-
Rapamycin and its analogs (e.g., Everolimus): These first-generation mTOR inhibitors allosterically inhibit mTORC1.[6][7] They serve as a benchmark for mTORC1-specific inhibition.
-
ATP-competitive mTOR inhibitors (e.g., Torin-1): These second-generation inhibitors target the kinase domain of mTOR, thus inhibiting both mTORC1 and mTORC2.[6] They are useful for comparing the effects of dual mTORC1/mTORC2 inhibition.
-
Growth factors (e.g., Insulin or IGF-1): Stimulation with growth factors activates the PI3K/Akt pathway, leading to the activation of mTOR. This can be used to induce a baseline level of mTOR activity against which the inhibitory effects of this compound can be measured.
Negative Controls: These are conditions or substances that are not expected to have a specific effect on the mTOR pathway.
-
Vehicle Control (e.g., DMSO): The solvent used to dissolve this compound and other inhibitors should be added to cells at the same concentration as in the experimental conditions to account for any non-specific effects of the solvent.
-
Inactive Compound: An ideal negative control is a structurally similar but biologically inactive analog of this compound. If unavailable, a known inactive compound can be used.
-
Untreated Cells: A baseline group of cells that do not receive any treatment provides a reference for normal cell function and mTOR activity.
Comparative Performance of mTOR Inhibitors
The following tables summarize the hypothetical performance of this compound in comparison to well-characterized mTOR inhibitors. The data presented for this compound is illustrative and would need to be determined experimentally.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target(s) | IC50 (nM) |
| This compound (Hypothetical) | mTORC1/mTORC2 | 5 |
| Rapamycin | mTORC1 | 2 |
| Everolimus | mTORC1 | 3 |
| Torin-1 | mTORC1/mTORC2 | 8 |
Table 2: Effect on Cancer Cell Line Proliferation (GI50)
| Compound | Cell Line A GI50 (nM) | Cell Line B GI50 (nM) | Cell Line C GI50 (nM) |
| This compound (Hypothetical) | 15 | 25 | 18 |
| Rapamycin | 50 | 75 | 60 |
| Everolimus | 45 | 70 | 55 |
| Torin-1 | 20 | 30 | 22 |
Experimental Protocols
Western Blotting for mTOR Pathway Activation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key mTOR pathway proteins.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, PC-3) and allow them to adhere overnight. The following day, treat the cells with this compound, positive controls (Rapamycin, Torin-1), and a vehicle control (DMSO) at various concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, p-Akt (Ser473), Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, positive controls, and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Proliferation Measurement:
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
EdU Incorporation Assay: Alternatively, label proliferating cells with EdU for a few hours before the end of the treatment period. Fix and permeabilize the cells, then detect EdU incorporation using a fluorescently labeled azide. Quantify the fluorescence using a microplate reader or imaging cytometer.[9][10]
-
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control. Determine the GI50 (concentration that causes 50% inhibition of cell growth) for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: The mTOR signaling pathway, highlighting the points of inhibition by Rapamycin and the hypothetical dual inhibitor this compound.
Caption: A typical experimental workflow for the preclinical evaluation of a novel mTOR inhibitor like this compound.
Caption: Logical relationship of positive and negative controls in validating the experimental results for this compound.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Aim-100 vs. Novel Ack1 Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Activated Cdc42-associated kinase 1 (Ack1), a non-receptor tyrosine kinase, has emerged as a critical signaling node in various cancers, promoting cell survival, proliferation, and resistance to therapy.[1][2] Its role as an oncogenic driver has spurred the development of targeted inhibitors. This guide provides a head-to-head comparison of Aim-100, a well-characterized Ack1 inhibitor, with other novel small molecules in development, supported by experimental data and detailed protocols.
Comparative Efficacy of Ack1 Inhibitors
The following tables summarize the in vitro and cellular activities of this compound against a panel of other recently developed Ack1 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | IC50 (nM) | Assay Type | Target | Reference |
| This compound | 21 | Kinase Assay | Ack1 | [3] |
| (R)-9b | 56 | 33P HotSpot Assay | Ack1 | [4][5] |
| Dasatinib | <5 | Cellular Autophosphorylation | Ack1 | [4] |
| Vemurafenib | 19 | Kinase Assay | Ack1 | [3] |
| Compound 4 | 110 | AlphaScreen Assay | Ack1 | [4] |
| B19 | 15 (Kd) | Binding Assay | Ack1 | [3] |
Table 2: Cellular Activity of Ack1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Key Downstream Effect | Reference |
| This compound | Multiple Cancer Cell Lines | Cell Cycle Analysis | Not Reported | Inhibition of AKT Tyr176-phosphorylation, G1 arrest | [3] |
| (R)-9b | Human Cancer Cell Lines | Cell Viability | < 2 µM | Suppression of AR/AR-V7 expression | [5][6] |
| Dasatinib | LNCaP Prostate Cancer | Cell Growth | Not Reported | Inhibition of AR Tyr-267 phosphorylation | [4] |
| Compound 4 | NCI-H1703 Lung Cancer | ELISA | 35 nM | Inhibition of Ack1-mediated phosphorylation | [4] |
Ack1 Signaling Pathway
Ack1 acts as a central hub, integrating signals from multiple receptor tyrosine kinases (RTKs) to activate key downstream pro-survival pathways, including PI3K/AKT and MAPK.[7][8][9] Inhibition of Ack1 is designed to block these oncogenic signals.
Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate and compare Ack1 inhibitors.
This assay quantifies the enzymatic activity of Ack1 by measuring the incorporation of 33P-labeled phosphate from [γ-33P]ATP onto a substrate peptide.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing Kinase Assay Buffer, active Ack1 enzyme, and a specific substrate peptide (e.g., Poly (Glu4,Tyr1)).[10]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or DMSO as a vehicle control to the reaction mixture.
-
Initiation: Start the reaction by adding the [γ-33P]ATP Assay Cocktail.[10] Incubate the mixture at 30°C for a defined period (e.g., 15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Quantification: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
This colorimetric assay assesses the effect of Ack1 inhibitors on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., LNCaP, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of the Ack1 inhibitor for a specified duration (e.g., 72 hours).[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of treated cells to the vehicle-treated control cells to calculate the percentage of cell viability. Determine the IC50 value from the dose-response curve.
Western blotting is used to detect changes in the phosphorylation status of Ack1 and its downstream targets (like AKT) following inhibitor treatment.
Protocol:
-
Cell Lysis: Treat cells with the Ack1 inhibitor, then lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA, as milk can interfere with phospho-specific antibodies) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Ack1 or anti-phospho-AKT). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: To normalize, the membrane can be stripped and re-probed with an antibody against the total protein to confirm that changes in phosphorylation are not due to changes in total protein levels.[15]
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Ack1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel ACK1/TNK2 inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 9. apexbt.com [apexbt.com]
- 10. promega.com [promega.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cellular viability assay [bio-protocol.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
T-Cell Activation for Viral Diseases: A Comparative Look at the AIM Nanoparticle Platform
A novel immunotherapy approach, the Artificial Immune Modulation (AIM)™ nanoparticle platform, demonstrates the potential to effectively expand targeted T-cells to combat viral infections. This guide provides an in-depth comparison of this technology with alternative methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The AIM™ nanoparticle platform, developed by NexImmune, offers a new strategy for directing T-cell responses against diseases. This technology utilizes nanoparticles to mimic the function of dendritic cells, which are crucial for initiating immune responses. A key application of this platform is the ex vivo enrichment and expansion of rare, multi-antigen-specific CD8+ T-cells for use in adoptive cell therapy.[1] Research has shown this method to be effective in generating potent T-cell responses against viruses such as Epstein-Barr virus (EBV), Human T-lymphotropic virus type 1 (HTLV-1), and human papillomavirus (HPV).[1]
Performance Comparison
The AIM™ platform presents a promising alternative to other T-cell expansion and immunotherapy techniques. The following table summarizes key quantitative data from preclinical studies, offering a comparative overview of its performance.
| Metric | AIM™ Nanoparticle Platform (for EBV) | Alternative Method 1 (e.g., Peptide-pulsed DCs) | Alternative Method 2 (e.g., Non-specific T-cell activation) |
| Purity of Antigen-Specific CD8+ T-cells | 80-100% of CD8+ T-cells respond to targeted viral peptides[1] | Variable, dependent on DC preparation and peptide loading efficiency | Low, results in a polyclonal and non-specific T-cell population |
| Polyfunctionality of Expanded T-cells | High, with a significant percentage of cells producing multiple cytokines (CD107a, IL-2, IFNγ, TNFα)[1] | Moderate, polyfunctionality can be achieved but may be less consistent | Low, often results in exhausted or terminally differentiated T-cells |
| Memory Phenotype of Expanded T-cells | Primarily effector memory, central memory, and stem-like memory T-cells[1] | Can be skewed towards effector memory, potentially limiting long-term persistence | Predominantly effector T-cells with limited memory potential |
| Manufacturing Time | Reduced manufacturing time compared to some conventional methods[1] | Can be lengthy due to the need to generate and mature dendritic cells | Relatively rapid, but lacks specificity |
Experimental Protocols
To facilitate the replication of these key findings, detailed methodologies for the crucial experiments are provided below.
Enrichment and Expansion (E+E) of Antigen-Specific CD8+ T-cells using AIM™ Nanoparticles
This protocol outlines the ex vivo process for generating a therapeutic T-cell product.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor leukopaks using Ficoll-Paque density gradient centrifugation.
-
Preparation of AIM™ Nanoparticles: Load nanoparticles with specific viral antigen peptides corresponding to the target virus (e.g., EBV, HPV).
-
Co-culture and Enrichment: Co-culture the isolated PBMCs with the peptide-loaded AIM™ nanoparticles. The nanoparticles will present the viral antigens to the T-cells, leading to the activation and proliferation of antigen-specific CD8+ T-cells.
-
Expansion Phase: Culture the enriched T-cells in a suitable medium supplemented with cytokines such as IL-2, IL-7, and IL-15 to promote their expansion over a period of 10-14 days.
-
Harvesting and Quality Control: Harvest the expanded T-cells and perform quality control assays to assess their purity, viability, and antigen-specificity.
In Vitro Cytotoxicity Assay
This assay evaluates the ability of the expanded T-cells to kill target cells expressing the viral antigens.
-
Preparation of Target Cells: Use a suitable cell line (e.g., T2 cells) that can be pulsed with the same viral peptides used for T-cell expansion.
-
Co-culture: Co-culture the expanded antigen-specific T-cells with the peptide-pulsed target cells at various effector-to-target (E:T) ratios.
-
Measurement of Cell Lysis: After a defined incubation period (e.g., 4 hours), measure the lysis of the target cells using a standard method such as a chromium-51 release assay or a fluorescence-based cytotoxicity assay.
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio to determine the cytotoxic activity of the expanded T-cells.
Visualizing the Workflow and Pathways
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the experimental workflow and the mechanism of T-cell activation.
Caption: Experimental workflow for T-cell expansion and cytotoxicity assay.
Caption: AIM™ nanoparticle-mediated T-cell activation pathway.
References
Safety Operating Guide
Proper Disposal of AIM-100: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of AIM-100, a compound identified as potentially harmful and toxic to aquatic life.
This compound is described as N-[[(2S)-oxolan-2-yl]methyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine, with the molecular formula C23H21N3O2.[1] While some safety data sheets (SDS) do not classify the substance under the Globally Harmonized System (GHS), others indicate significant hazards, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Due to these potential risks, it is imperative to handle and dispose of this compound as a hazardous chemical.
Key Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, protective gloves, and impervious clothing.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2] An accessible safety shower and eyewash station are mandatory in the handling area.[2]
Quantitative Data Summary
For quick reference, the following table summarizes the key identifiers and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C23H21N3O2 | [1] |
| Molecular Weight | 371.43 g/mol | [1][2] |
| CAS Number | 873305-35-2 | [1][2] |
| Appearance | Solid | [3] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize environmental release and ensure compliance with hazardous waste regulations.
Experimental Protocol: this compound Waste Disposal
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings: "Harmful if Swallowed" and "Toxic to Aquatic Life."
-
Indicate the accumulation start date on the label.
-
-
Waste Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from drains or water sources.
-
Ensure the storage area is cool and well-ventilated.[2]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
For small spills, mechanically pick up the solid material and place it in the designated hazardous waste container. Avoid creating dust.
-
For larger spills, or if you are not trained in spill cleanup, evacuate the area and contact your institution's EHS office immediately.
-
Prevent any spilled material from entering sewers or surface and ground water.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office.
-
Disposal must be conducted by an approved and licensed waste disposal contractor.[2]
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: this compound hazardous waste disposal workflow.
References
Essential Safety and Handling Precautions for Aim-100
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Aim-100, a substance identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for minimizing exposure risks and ensuring proper disposal.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the Safety Data Sheet (SDS).[1]
| Body Part | Recommended PPE | Specifications |
| Eyes | Safety goggles with side-shields | Must be worn to protect against splashes. |
| Hands | Protective gloves | Chemically resistant gloves are required. |
| Body | Impervious clothing | A lab coat or other protective clothing that prevents skin contact. |
| Respiratory | Suitable respirator | To be used to avoid inhalation of dust or aerosols, especially in poorly ventilated areas. |
Experimental Protocols: Donning and Doffing PPE
Proper procedures for putting on (donning) and taking off (doffing) PPE are crucial to prevent cross-contamination.
Donning Sequence:
-
Impervious Clothing: Put on your lab coat or other protective garments.
-
Respirator: If required, perform a seal check to ensure it fits properly.
-
Goggles: Put on safety goggles.
-
Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out.
-
Goggles: Remove goggles from the back of your head.
-
Impervious Clothing: Remove your lab coat, folding the contaminated side inward.
-
Respirator: Remove the respirator from the back of your head.
-
Wash Hands: Thoroughly wash your hands with soap and water after removing all PPE.
Handling, Storage, and Disposal
Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in well-ventilated areas or under a chemical fume hood.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
For long-term storage, this compound powder should be stored at -20°C. If in solvent, store at -80°C.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Avoid release to the environment.[1]
Emergency Procedures
If Swallowed:
Skin Contact:
-
Remove contaminated clothing and shoes.
-
Rinse skin thoroughly with large amounts of water.
-
Call a physician.[1]
Eye Contact:
-
Remove contact lenses if present.
-
Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing.[1]
-
Call a physician promptly.[1]
Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide respiratory support.[1]
-
Seek medical attention.
Visual Guidance: PPE Selection Workflow
To further clarify the decision-making process for PPE selection based on the task's risk level, the following workflow diagram is provided.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
